Product packaging for 4-Methylbenzylidene camphor-d4(Cat. No.:)

4-Methylbenzylidene camphor-d4

Cat. No.: B580917
M. Wt: 258.4 g/mol
InChI Key: XBTTYROSOKZSPF-XDUIOFGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methylbenzylidene camphor-d4, also known as this compound, is a useful research compound. Its molecular formula is C18H22O and its molecular weight is 258.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O B580917 4-Methylbenzylidene camphor-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,5-tetradeuterio-1,7,7-trimethyl-6-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)9-15-10-14-11-16(19)18(15,4)17(14,2)3/h5-9,14H,10-11H2,1-4H3/i10D,11D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTTYROSOKZSPF-XDUIOFGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CC3CC(=O)C2(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(=CC2=CC=C(C=C2)C)C3(C(=O)C(C1(C3(C)C)[2H])([2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methylbenzylidene camphor-d4 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Methylbenzylidene Camphor-d4

Introduction

This compound (4-MBC-d4) is the deuterated form of 4-Methylbenzylidene camphor (4-MBC), an organic camphor derivative.[1] 4-MBC is known for its use as a chemical sunscreen agent in the cosmetics industry, specifically for its ability to absorb UVB radiation (290-320 nm) with a peak absorbance at approximately 301 nm.[2][3] Due to its potential as an endocrine disruptor, the safety of 4-MBC has been scrutinized, leading to regulatory restrictions in several regions.[4][5] The deuterated analogue, 4-MBC-d4, serves as a crucial internal standard for the quantitative analysis of 4-MBC in various matrices, leveraging the stable isotopic label for precise detection in mass spectrometry-based methods.[1][6] This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with 4-Methylbenzylidene camphor.

Chemical Properties and Structure

4-MBC-d4 is a white solid at room temperature.[7] The key physical and chemical properties of both the deuterated and non-deuterated forms are summarized below for comparison.

Physical and Chemical Data
PropertyThis compound4-Methylbenzylidene camphor
Molecular Formula C₁₈H₁₈D₄O[7]C₁₈H₂₂O[2]
Molecular Weight 258.39 g/mol [7]254.37 g/mol [4]
CAS Number 1219806-41-3[7]36861-47-9 / 38102-62-4[3][8]
Appearance White Solid[7]White to off-white crystalline powder[2][8]
Melting Point Not available66-68 °C[2]
Boiling Point Not available198-200 °C[2]
Solubility Soluble in DMSO (requires sonication)[1]Oil-soluble, Insoluble in water[2][4][8]
UV Absorption Max (λmax) Not available~301 nm[3]
Chemical Structure

4-Methylbenzylidene camphor is a derivative of camphor, a bicyclic monoterpene. The structure consists of a camphor core bonded to a 4-methylbenzylidene group. The deuterated version, 4-MBC-d4, has four deuterium atoms replacing hydrogen atoms on the phenyl ring of the methylbenzylidene moiety.[7]

The IUPAC name for the parent compound is (1R,3Z,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one.[8][9] The molecule contains chiral centers and can exist as different stereoisomers.[10] Commercial 4-MBC is typically a racemic mixture of (E)-isomers.[10]

Synonyms for this compound include:

  • Enzacamene-d4[7]

  • (±)-3-(4-Methylbenzylidene-d4)camphor[7]

  • 3-(4'-Methyl)benzylidene-bornan-2-one-D4 (phenyl-D4)[7]

  • 1,7,7-Trimethyl-3-[(4-methylphenyl-2,3,5,6-d4)methylene]bicyclo[2.2.1]heptan-2-one[7]

Experimental Protocols & Synthesis

Synthesis of 4-Methylbenzylidene Camphor

The synthesis of the non-deuterated 4-MBC is achieved through a condensation reaction between camphor and 4-methylbenzaldehyde.[8] This reaction is typically catalyzed by an acid or a base.[8] The resulting product requires further purification steps to remove by-products and isolate the desired compound.[8] For the synthesis of specific enantiomers, (+)- and (-)-camphor can be used as starting materials.[10]

Analytical Methodology

4-MBC-d4 is primarily used as an internal standard in analytical chemistry. A common experimental workflow for the detection and quantification of 4-MBC in environmental or biological samples is outlined below.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample Environmental or Biological Sample (e.g., Water, Tissue) Spike Spike with 4-MBC-d4 (Internal Standard) Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Concentration->GCMS Inject Separation Chromatographic Separation (Chiral column if needed) GCMS->Separation Detection Mass Spectrometry Detection (Selected Ion Monitoring) Separation->Detection Quantification Quantification using Ratio of 4-MBC to 4-MBC-d4 Detection->Quantification Generate Data Result Final Concentration of 4-MBC Quantification->Result

Workflow for Quantification of 4-MBC using 4-MBC-d4.

Biological Activity & Signaling Pathways

While 4-MBC-d4 is used for analytical purposes, the biological activity of its non-deuterated counterpart, 4-MBC, is of significant interest to researchers due to its role as an endocrine disruptor. Studies have shown that 4-MBC affects both the estrogen and thyroid signaling pathways and can activate other intracellular cascades.[4][11]

Estrogenic Effects

4-MBC has been shown to exhibit estrogen-like activity. It can bind to and activate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preference for ERβ.[4] This interaction can lead to the proliferation of estrogen-sensitive cells, such as MCF-7 breast cancer cells, and alter the expression of estrogen-responsive genes.[4]

G MBC 4-MBC ER Estrogen Receptors (ERα / ERβ) MBC->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Response Estrogenic Cellular Responses (e.g., Proliferation) Gene->Response

Estrogenic Signaling Pathway of 4-MBC.
Thyroid Disruption

Research indicates that 4-MBC disrupts thyroid function. In animal studies, exposure to 4-MBC led to decreased levels of the thyroid hormone thyroxine (T4) and increased levels of thyroid-stimulating hormone (TSH).[4] This hormonal imbalance is characteristic of primary hypothyroidism and can lead to changes in thyroid gland weight and the expression of genes involved in thyroid function.[4]

G MBC 4-MBC T4 Thyroxine (T4) Production MBC->T4 Inhibits Thyroid Thyroid Gland Thyroid->T4 Pituitary Pituitary Gland T4->Pituitary Negative Feedback (Reduced) Hypothyroidism Hypothyroid State T4->Hypothyroidism TSH TSH Production Pituitary->TSH Stimulates TSH->Thyroid Stimulates TSH->Hypothyroidism

Thyroid Disruption Pathway by 4-MBC.
Intracellular Signaling

In addition to its endocrine effects, 4-MBC has been found to activate intracellular signaling pathways such as the PI3K/AKT and ERK1/2 pathways in human trophoblast cells.[11] Activation of these pathways can influence cell proliferation, apoptosis, and invasion, suggesting that 4-MBC may impact placental formation during early pregnancy.[11] The compound has also been shown to induce apoptosis and elevate intracellular reactive oxygen species (ROS).[11]

Conclusion

This compound is an indispensable tool for the accurate quantification of its non-deuterated analogue, 4-MBC, a widely studied UV filter. While the primary application of the deuterated form is in analytical chemistry, an understanding of the chemical properties and biological activities of the parent compound is critical for researchers in toxicology, environmental science, and drug development. The endocrine-disrupting properties of 4-MBC, particularly its effects on estrogen and thyroid signaling, underscore the importance of precise analytical methods to monitor its presence and assess its potential impact on human and environmental health.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 4-Methylbenzylidene camphor-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Methylbenzylidene camphor-d4 (4-MBC-d4). This deuterated analog of the UV filter 4-Methylbenzylidene camphor (4-MBC) is a critical internal standard for bioanalytical and environmental studies, enabling accurate quantification of the parent compound. This document details the synthetic pathway, experimental protocols, and methods for assessing isotopic purity, presented in a clear and structured format for laboratory application.

Synthesis of this compound

The synthesis of 4-MBC-d4 is achieved through a base-catalyzed aldol condensation reaction between camphor and a deuterated precursor, 4-(trideuteriomethyl)benzaldehyde-d1. The key to the synthesis is the preparation of this deuterated aldehyde.

Synthesis of 4-(trideuteriomethyl)benzaldehyde-d1

A plausible and efficient method for the synthesis of 4-(trideuteriomethyl)benzaldehyde-d1 involves a two-step process starting from toluene-d8:

  • Bromination of Toluene-d8: Toluene-d8 undergoes free-radical bromination to form (trideuteriomethyl)bromobenzene-d5.

  • Formylation: The resulting Grignard reagent from (trideuteriomethyl)bromobenzene-d5 is formylated using a suitable formylating agent like ethyl orthoformate, followed by acidic workup to yield 4-(trideuteriomethyl)benzaldehyde-d1.

Aldol Condensation

The final step is the aldol condensation of camphor with the synthesized 4-(trideuteriomethyl)benzaldehyde-d1. This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent.

Reaction Scheme:

Synthesis_Workflow cluster_precursor Deuterated Precursor Synthesis cluster_final_product Final Product Synthesis Toluene-d8 Toluene-d8 Bromination Bromination Toluene-d8->Bromination (Trideuteriomethyl)bromobenzene-d5 (Trideuteriomethyl)bromobenzene-d5 Bromination->(Trideuteriomethyl)bromobenzene-d5 Grignard Formation & Formylation Grignard Formation & Formylation (Trideuteriomethyl)bromobenzene-d5->Grignard Formation & Formylation 4-(trideuteriomethyl)benzaldehyde-d1 4-(trideuteriomethyl)benzaldehyde-d1 Grignard Formation & Formylation->4-(trideuteriomethyl)benzaldehyde-d1 Aldol Condensation Aldol Condensation 4-(trideuteriomethyl)benzaldehyde-d1->Aldol Condensation Camphor Camphor Camphor->Aldol Condensation This compound This compound Aldol Condensation->this compound

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Aldol Condensation

Materials:

  • Camphor

  • 4-(trideuteriomethyl)benzaldehyde-d1

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve camphor (1.0 eq) and 4-(trideuteriomethyl)benzaldehyde-d1 (1.0 eq) in ethanol.

  • Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the flask with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

  • Dry the purified product under vacuum.

Table 1: Summary of Synthesis and Expected Yield

StepReactionKey ReagentsExpected Yield (%)
1Aldol CondensationCamphor, 4-(trideuteriomethyl)benzaldehyde-d1, KOH70-85%
2PurificationRecrystallization>90% recovery

Isotopic Purity Analysis

The determination of isotopic purity is crucial to validate the utility of 4-MBC-d4 as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By comparing the measured mass-to-charge (m/z) ratio with the theoretical exact mass, the presence and abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized 4-MBC-d4 in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙).

    • Determine the m/z values and relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 isotopologues.

    • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = (Intensity of d4 peak / Sum of intensities of d0 to d4 peaks) x 100

Table 2: Theoretical and Expected HRMS Data for 4-MBC-d4

IsotopologueFormulaTheoretical Exact Mass (m/z)Expected Relative Abundance (%)
d0 (unlabeled)C₁₈H₂₂O254.1671< 1
d1C₁₈H₂₁DO255.1734< 1
d2C₁₈H₂₀D₂O256.1796< 2
d3C₁₈H₁₉D₃O257.1859< 5
d4 (target) C₁₈H₁₈D₄O 258.1922 > 98
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a highly effective method for determining the extent of deuteration at specific sites within a molecule. By comparing the integral of a proton signal in the deuterated compound to the corresponding signal in the non-deuterated standard, the percentage of deuterium incorporation can be calculated.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh and dissolve the synthesized 4-MBC-d4 and a known amount of a suitable internal standard (e.g., dimethyl sulfoxide) in a deuterated NMR solvent (e.g., CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis:

    • Identify the proton signals corresponding to the methyl group and the vinylic proton in any residual non-deuterated 4-MBC.

    • Integrate the signals of the residual protons and the internal standard.

    • Calculate the percentage of deuteration at each site.

Analysis_Workflow Synthesized 4-MBC-d4 Synthesized 4-MBC-d4 HRMS Analysis HRMS Analysis Synthesized 4-MBC-d4->HRMS Analysis NMR Analysis NMR Analysis Synthesized 4-MBC-d4->NMR Analysis Isotopic Distribution Isotopic Distribution HRMS Analysis->Isotopic Distribution Site-specific Deuteration Site-specific Deuteration NMR Analysis->Site-specific Deuteration Isotopic Purity Confirmation Isotopic Purity Confirmation Isotopic Distribution->Isotopic Purity Confirmation Site-specific Deuteration->Isotopic Purity Confirmation

Figure 2: Analytical workflow for isotopic purity determination.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and isotopic purity assessment of this compound. The successful synthesis of the deuterated precursor, 4-(trideuteriomethyl)benzaldehyde-d1, is paramount to achieving high isotopic enrichment in the final product. The subsequent aldol condensation provides a straightforward route to 4-MBC-d4. Rigorous analysis by HRMS and NMR spectroscopy is essential to confirm the high isotopic purity required for its use as an internal standard in quantitative analytical methods. The detailed protocols and structured data presentation within this guide are intended to facilitate the successful implementation of this synthesis and analysis in a research or drug development setting.

4-MBC-d4 physical characteristics and solubility

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Characteristics and Solubility of 4-MBC-d4

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount for its application in experimental and developmental pipelines. This guide provides a comprehensive overview of the physical characteristics and solubility profile of 4-Methylbenzylidene camphor-d4 (4-MBC-d4), a deuterated analog of the UV filter 4-Methylbenzylidene camphor (4-MBC).

Physical Characteristics

4-MBC-d4 is a stable, isotopically labeled form of 4-MBC, where four hydrogen atoms on the phenyl group have been replaced with deuterium. This labeling is particularly useful in metabolic and pharmacokinetic studies, allowing for its differentiation from the unlabeled form.

The physical properties of 4-MBC-d4 are summarized in the table below. It is important to note that while some data is directly available for the deuterated compound, other parameters are inferred from the well-characterized non-deuterated form, 4-MBC, due to their high structural similarity.

PropertyValueSource
Molecular Formula C₁₈H₁₈D₄O[1][2]
Molecular Weight 258.39 g/mol [1][2]
Appearance White to off-white solid/crystalline powder[1][3]
Melting Point 66-70 °C (for 4-MBC)[4][5]
Boiling Point ~357 °C (for 4-MBC)[6]
Purity ≥99% (for isotopically labelled internal standards)[7]

Solubility Profile

The solubility of a compound is a critical factor in designing in vitro and in vivo experiments. 4-MBC-d4, much like its non-deuterated counterpart, exhibits good solubility in common organic solvents and is sparingly soluble in aqueous solutions.

The following table outlines the solubility of both 4-MBC-d4 and 4-MBC in various solvents. The data for 4-MBC is included to provide a broader context for solubility, as it is more extensively reported.

Solvent4-MBC-d4 Solubility4-MBC SolubilitySource
DMSO 25 mg/mL (with sonication)~20-100 mg/mL[8][9][10][11]
Ethanol Not explicitly reported~20-50 mg/mL[8][11][12]
Dimethylformamide (DMF) Not explicitly reported30 mg/mL[11]
Water Not explicitly reportedPractically insoluble (<0.1 mg/mL)[4][6][9]
Ethanol:PBS (1:2, pH 7.2) Not explicitly reported~0.3 mg/mL[8]

Experimental Protocols

Methodology for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the solubility of a compound in a specific solvent.

  • Preparation of Supersaturated Solution: An excess amount of 4-MBC-d4 is added to a known volume of the solvent in a sealed, clear container (e.g., a glass vial).

  • Equilibration: The mixture is agitated at a constant temperature for a defined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaker or rotator is used for this purpose.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.

  • Sampling and Dilution: A precise volume of the clear supernatant is carefully removed and diluted with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: The concentration of 4-MBC-d4 in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the sequential steps of the shake-flask method for determining solubility.

Solubility_Workflow A Add excess 4-MBC-d4 to solvent B Equilibrate at constant temperature (24-48h) A->B Agitation C Separate solid and liquid phases B->C Centrifugation/ Settling D Sample and dilute supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Workflow for determining the solubility of a compound.

References

Commercial Suppliers and Technical Guide for 4-Methylbenzylidene camphor-d4 Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of the 4-Methylbenzylidene camphor-d4 (4-MBC-d4) standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing this internal standard and utilizing it effectively in analytical methodologies.

Commercial Availability

This compound is a specialized, stable isotope-labeled internal standard used primarily in mass spectrometry-based quantitative analysis. The following companies have been identified as commercial suppliers for this standard:

  • LGC Standards: A prominent supplier of reference materials, LGC Standards offers this compound. They provide the product with a certificate of analysis detailing its purity and isotopic enrichment.

  • Toronto Research Chemicals (TRC): TRC, a subsidiary of LGC, also supplies this compound, often under their own product codes. Their products are widely used in pharmaceutical and environmental analysis.

Technical Data

Quantitative data for the this compound standard, as sourced from commercial suppliers, is summarized in the table below. This information is critical for the accurate preparation of standards and the interpretation of analytical results.

ParameterSpecificationSupplier(s)
Product Name This compoundLGC Standards, Toronto Research Chemicals
Synonyms Enzacamene-d4, (±)-3-(4-Methylbenzylidene-d4)camphorLGC Standards
CAS Number 1219806-41-3LGC Standards
Molecular Formula C₁₈D₄H₁₈OLGC Standards
Isotopic Purity 98 atom % D[1]LGC Standards
Chemical Purity ≥98%[1]LGC Standards
Available Pack Sizes 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mgLGC Standards, Toronto Research Chemicals
Appearance SolidGeneral technical data
Storage -20°CGeneral technical data

Experimental Protocol: Quantification of 4-Methylbenzylidene Camphor in Human Plasma by LC-MS/MS using Isotope Dilution

This section outlines a detailed experimental protocol for the quantification of 4-Methylbenzylidene camphor (4-MBC) in human plasma using 4-MBC-d4 as an internal standard. This method is based on the principle of isotope dilution mass spectrometry, which provides high accuracy and precision.

Materials and Reagents
  • 4-Methylbenzylidene camphor (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-MBC and 4-MBC-d4 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of 4-MBC by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. These will be used to construct the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 4-MBC-d4 primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation
  • Thawing: Thaw plasma samples and calibration curve standards at room temperature.

  • Spiking: To 100 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the 100 ng/mL 4-MBC-d4 internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter into LC vials.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 4-MBC from matrix components (e.g., starting at 20% B, ramping to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-MBC: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

      • 4-MBC-d4: Determine the precursor ion (e.g., [M+H]⁺, which will be +4 Da compared to 4-MBC) and the corresponding product ion.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of the 4-MBC to the 4-MBC-d4 internal standard against the concentration of the calibration standards. Determine the concentration of 4-MBC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of 4-MBC in a biological matrix using its deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with 4-MBC-d4 (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quantify Quantification MS->Quantify

Caption: Experimental workflow for 4-MBC quantification.

Principle of Isotope Dilution Mass Spectrometry

This diagram outlines the fundamental principle of the isotope dilution technique, where a known amount of a stable isotope-labeled standard is added to a sample to enable accurate quantification of the endogenous analyte.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_ms Mass Spectrometer Analyte Analyte (4-MBC) Ratio Measure Peak Area Ratio (Analyte / Standard) Analyte->Ratio Standard Labeled Analyte (4-MBC-d4) Standard->Ratio Concentration Concentration Ratio->Concentration Calculate Concentration

Caption: Principle of isotope dilution mass spectrometry.

References

Certificate of Analysis: 4-Methylbenzylidene Camphor-d4 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and data interpretation for a Certificate of Analysis (CoA) of 4-Methylbenzylidene camphor-d4. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Compound Information

This compound is the deuterated form of 4-Methylbenzylidene camphor (4-MBC), a known UV filter. The incorporation of four deuterium atoms on the phenyl ring makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous or unlabeled compound by mass spectrometry.[1][2]

ParameterValue
Chemical Name 1,7,7-trimethyl-3-[(4-methylphenyl-d4)methylene]-bicyclo[2.2.1]heptan-2-one
Molecular Formula C₁₈H₁₈D₄O
Molecular Weight 258.39 g/mol [1]
CAS Number 1219806-41-3[1][3]
Unlabeled CAS No. 36861-47-9[1][3][4]
Appearance White to off-white solid[1][5]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[1]

Analytical Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

Table 1: Purity and Isotopic Enrichment
TestMethodSpecificationResult
Chemical Purity HPLC/UPLC≥ 98.0%99.5%
Isotopic Enrichment Mass Spectrometry≥ 98%99.2%
Deuterium Incorporation Mass SpectrometryReportd₄: 99.2%, d₃: 0.7%, d₂: 0.1%, d₁: <0.1%, d₀: <0.1%
Table 2: Identity Confirmation
TestMethodSpecificationResult
¹H-NMR 500 MHz, CDCl₃Consistent with structureConforms
Mass Spectrum ESI-MSConsistent with structureConforms
Table 3: Physical Properties
TestMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Solubility VisualSoluble in DMSO (25 mg/mL)[1]Conforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation : Agilent 1260 Infinity II LC System or equivalent.

  • Column : C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase :

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient : 70% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 301 nm.[6]

  • Injection Volume : 10 µL.

  • Sample Preparation : The sample is dissolved in acetonitrile to a concentration of approximately 1 mg/mL.

  • Purity Calculation : The chemical purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity
  • Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF LC-MS).[7]

  • Ionization Mode : Electrospray Ionization (ESI), positive mode.

  • Mass Range : m/z 100-500.

  • Sample Infusion : The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or via LC.

  • Data Analysis :

    • Identity Confirmation : The measured monoisotopic mass of the protonated molecule [M+H]⁺ is compared to the calculated theoretical mass.

    • Isotopic Enrichment : The relative intensities of the ion peaks corresponding to the different deuterated species (d₀ to d₄) are measured. The isotopic enrichment is calculated as the percentage of the d₄ species relative to the sum of all deuterated and undeuterated species.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
  • Instrumentation : 500 MHz NMR Spectrometer.[8]

  • Solvent : Chloroform-d (CDCl₃).

  • Sample Concentration : Approximately 5-10 mg/mL.

  • Parameters :

    • Pulse Program : Standard ¹H acquisition.

    • Number of Scans : 16.

    • Relaxation Delay : 1.0 s.

  • Data Analysis : The chemical shifts, splitting patterns, and integrations of the observed protons are compared with the expected structure of this compound. The reduced integration of the aromatic signals corresponding to the deuterated positions confirms the isotopic labeling.

Visualizations

The following diagrams illustrate the workflow of a typical Certificate of Analysis and a representative analytical technique.

CoA_Workflow cluster_testing Analytical Methods A Sample Receipt and Login B Analytical Testing A->B Assign Tests C Data Review and Verification B->C Raw Data D Certificate of Analysis Generation C->D Verified Data E Quality Assurance Approval D->E Draft CoA F CoA Release to Customer E->F Approved CoA B1 HPLC/UPLC (Chemical Purity) B2 Mass Spectrometry (Isotopic Enrichment & Identity) B3 NMR (Structural Confirmation) LCMS_Workflow Sample Sample Injection LC HPLC System Mobile Phase Stationary Phase (Column) Sample->LC Analyte Introduction IonSource Ion Source (ESI) LC->IonSource Elution MS Mass Analyzer (Q-TOF) m/z Separation IonSource->MS Ionization Detector Detector MS->Detector Ion Detection Data Data System (Mass Spectrum) Detector->Data Signal Processing

References

Stability and Storage of 4-Methylbenzylidene Camphor-d4 (4-MBC-d4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for the deuterated internal standard, 4-Methylbenzylidene Camphor-d4 (4-MBC-d4). The information presented here is crucial for ensuring the accuracy and reliability of analytical methods that utilize this compound.

Introduction to 4-MBC-d4

4-Methylbenzylidene Camphor (4-MBC) is an organic camphor derivative known for its use as a UV-B filter in cosmetic products. Its deuterated isotopologue, 4-MBC-d4, serves as an essential internal standard in quantitative analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variability in sample preparation and analysis. The stability and purity of such standards are paramount for generating accurate and reproducible data. While specific long-term stability studies on 4-MBC-d4 are not extensively published, data from its non-deuterated counterpart (4-MBC) and general principles for handling deuterated standards provide a strong basis for recommended practices.

Recommended Storage Conditions and Stability

The stability of 4-MBC-d4 is influenced by temperature, light, and the chemical environment. The following tables summarize the recommended storage conditions and known stability data for both 4-MBC-d4 and its non-deuterated form.

Table 1: Recommended Storage Conditions for 4-MBC-d4

FormStorage TemperatureDurationAdditional Notes
Solid-20°CUp to 6 monthsProtect from light and moisture.
Solution-80°CUp to 1 monthUse a suitable inert solvent. Avoid repeated freeze-thaw cycles.

Table 2: Reported Stability of 4-Methylbenzylidene Camphor (4-MBC)

FormStorage TemperatureReported Shelf LifeSource Context
Crystalline Solid-20°C≥ 4 yearsSupplier data for the non-deuterated compound.
Solid5 to 25°C36 monthsIn original, closed container, protected from sunlight.
SolidCool, dry, well-ventilated12 months from manufactureGeneral storage recommendation.
EnvironmentalAmbient> 2.4 yearsChemical stability in the environment.

General Handling and Best Practices for Deuterated Standards

To maintain the integrity of 4-MBC-d4, the following best practices are recommended:

  • Minimize Freeze-Thaw Cycles: For solutions, it is advisable to prepare single-use aliquots to avoid degradation that can occur with repeated temperature changes.

  • Inert Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent oxidation.

  • Solvent Choice: Reconstitute and store in high-purity, inert solvents. Avoid acidic or basic solutions, which can promote the exchange of deuterium atoms with protons from the solvent.

  • Light Protection: Store in amber vials or otherwise protect from light to prevent photodegradation.

  • Verification: Always verify the purity and isotopic enrichment of a new batch of standard with a certificate of analysis.

Experimental Protocol: Stability-Indicating Method using HPLC

The following is a general protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of 4-MBC-d4.

Objective: To develop and validate an HPLC method capable of separating the intact 4-MBC-d4 from its potential degradation products, thus providing a quantitative measure of its stability under various stress conditions.

Materials and Equipment:

  • 4-MBC-d4 reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • C18 HPLC column

  • Temperature and humidity-controlled stability chambers

  • pH meter

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve 4-MBC-d4 in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

  • Forced Degradation Studies: Subject the stock solution to various stress conditions to induce degradation. This helps in identifying potential degradation products and ensuring the analytical method can resolve them from the parent compound.

    • Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid standard at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Method Development:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 299 nm.

    • Injection Volume: 10 µL.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Long-Term Stability Study:

    • Store aliquots of the 4-MBC-d4 standard (both solid and in solution) at the recommended storage conditions (-20°C and -80°C).

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

    • Quantify the amount of intact 4-MBC-d4 and any degradation products.

    • Determine the shelf-life based on the time it takes for the concentration of the parent compound to decrease by a specified amount (e.g., 5-10%).

Signaling Pathways Affected by 4-MBC

4-MBC is a known endocrine disruptor, primarily affecting estrogen and thyroid signaling pathways. Understanding these interactions is crucial for interpreting toxicological and pharmacological data.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4MBC 4-MBC ER Estrogen Receptor (ERα / ERβ) 4MBC->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Translocates to nucleus and binds to Transcription Transcription of Target Genes ERE->Transcription Initiates

Caption: Estrogenic signaling pathway disruption by 4-MBC.

Thyroid_Signaling_Pathway cluster_pituitary Pituitary Gland cluster_thyroid Thyroid Gland cluster_liver Liver TSH Thyroid-Stimulating Hormone (TSH) T4 Thyroxine (T4) TSH->T4 Stimulates Dio1 Deiodinase Type 1 (Dio1) T4->Dio1 Converted by T3 Triiodothyronine (T3) Dio1->T3 4MBC_effect 4-MBC 4MBC_effect->TSH Increases Expression 4MBC_effect->T4 Decreases Production 4MBC_effect->Dio1 Decreases Activity

Caption: Thyroid signaling pathway disruption by 4-MBC.

Conclusion

The stability of 4-MBC-d4 is critical for its function as an internal standard. Proper storage at low temperatures (-20°C for solid, -80°C for solutions), protection from light, and the use of inert conditions are essential to maintain its integrity. While specific long-term stability data for the deuterated form is limited, the information available for the non-deuterated 4-MBC, combined with best practices for handling deuterated compounds, provides a robust framework for its use in a research setting. Researchers should perform their own stability assessments, particularly for long-term studies, using a validated stability-indicating method to ensure the highest quality of analytical data.

The Linchpin of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the exacting landscape of quantitative mass spectrometry, the use of deuterated internal standards stands as a cornerstone of analytical rigor. This in-depth guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging these powerful tools to ensure data integrity and accelerate drug development pipelines.

Deuterated internal standards (IS), a type of stable isotope-labeled internal standard (SIL-IS), are molecules in which one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium. This subtle modification imparts a mass shift that is readily detectable by a mass spectrometer, without significantly altering the chemical and physical properties of the molecule. This near-identical behavior to the analyte of interest is the key to their utility, allowing them to act as a reliable proxy to correct for a variety of experimental inconsistencies.[1][2]

The primary role of a deuterated internal standard is to compensate for variability throughout the analytical workflow.[2] This includes inconsistencies in sample preparation, such as extraction efficiency and volumetric dilutions, as well as variations in the analytical instrumentation, like injection volume and mass spectrometer response.[1][3] Perhaps most critically, they are indispensable for mitigating the unpredictable nature of matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[4] By co-eluting with the analyte, the deuterated internal standard experiences the same matrix effects, allowing for an accurate normalization of the analyte's signal.[4]

Core Principles and Advantages

The fundamental principle behind the use of a deuterated internal standard is the concept of relative quantitation. By adding a known and constant amount of the deuterated standard to every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate due to the aforementioned sources of error.

The advantages of employing deuterated internal standards over other approaches, such as using a structural analog, are significant and well-documented.[1] Stable isotope-labeled standards, particularly deuterated ones, are considered the gold standard in quantitative bioanalysis.[3]

Data Presentation: Quantitative Performance

The empirical evidence supporting the superiority of deuterated internal standards is compelling. The following tables summarize key performance metrics from various studies, illustrating the enhanced accuracy, precision, and robustness achieved with their use.

ParameterWithout Internal StandardAnalog Internal StandardDeuterated Internal StandardSource
Precision (RSD %) >15%8.6%4.9% - 7.6% [1]
Accuracy (Bias %) >15%96.8%100.3% [1]
Matrix Effect Variability HighModerateLow [5]
Recovery Variability Up to 3.5-foldNot specifiedCorrected [6]

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies. This table highlights the significant improvement in precision and accuracy when a deuterated internal standard is used compared to an analog internal standard or no internal standard at all.

AnalyteMatrixInternal Standard TypeRecovery (%)Matrix Effect (%)Reference
LapatinibCancer Patient PlasmaDeuterated (lapatinib-d3)Corrected for interindividual variability (16-56%)Not significant[6][7]
PesticidesVegetablesStable Isotope-LabeledImprovedCorrected[5]
SirolimusWhole BloodDeuterated (SIR-d3)Not specifiedLess affected by interpatient variability[8]
Kahalalide FPlasmaDeuteratedNot specifiedSignificantly improved precision[1]

Table 2: Performance of Deuterated Internal Standards in Various Applications. This table showcases the effectiveness of deuterated internal standards in correcting for recovery and matrix effects across different analytes and complex biological matrices.

Experimental Protocols

The successful implementation of deuterated internal standards hinges on a well-designed and meticulously executed experimental protocol. Below is a detailed methodology for a typical bioanalytical workflow using a deuterated internal standard for the quantification of a small molecule drug in human plasma.

1. Preparation of Stock and Working Solutions:

  • Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume. Store at -20°C or below.

  • Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range and QC levels (low, medium, high).

  • Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate mass spectrometry response.

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples, calibration standards, and QCs on ice. Vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.

  • Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference). Vortex briefly.

  • Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition. Vortex and centrifuge briefly before analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components and ensure co-elution with the internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor and product ion transitions, collision energy, and other source parameters for both the analyte and the deuterated internal standard.

4. Data Processing and Quantification:

  • Integrate the peak areas of the analyte and the deuterated internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

To further elucidate the critical workflows and logical relationships in the application of deuterated internal standards, the following diagrams are provided.

experimental_workflow start Start prep_solutions Prepare Stock & Working Solutions start->prep_solutions sample_prep Sample Preparation prep_solutions->sample_prep add_is Add Deuterated IS sample_prep->add_is extraction Protein Precipitation/ LLE/SPE add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing analysis->data_processing quantification Quantification data_processing->quantification end End quantification->end decision_workflow start Method Development Start analyte_info Gather Analyte Physicochemical Properties start->analyte_info select_is Select Internal Standard analyte_info->select_is is_available Deuterated IS Available? select_is->is_available use_deuterated Use Deuterated IS is_available->use_deuterated Yes use_analog Use Structural Analog is_available->use_analog No optimize_prep Optimize Sample Preparation use_deuterated->optimize_prep use_analog->optimize_prep optimize_lcms Optimize LC-MS/MS Parameters optimize_prep->optimize_lcms validate Method Validation optimize_lcms->validate end Routine Analysis validate->end

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Methylbenzylidene Camphor (4-MBC) in Water Samples by Isotope Dilution SPE-LC-MS/MS using 4-MBC-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the UV filter 3-(4-methylbenzylidene)camphor (4-MBC) in various water matrices, including surface water and wastewater. The method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 4-MBC-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This isotope dilution method provides reliable quantification of 4-MBC at environmentally relevant concentrations.

Introduction

3-(4-methylbenzylidene)camphor (4-MBC) is a widely used UV filter in sunscreens and other personal care products. Its presence in the aquatic environment, primarily through recreational activities and wastewater discharge, has raised environmental concerns. Accurate and sensitive quantification of 4-MBC in water is crucial for environmental monitoring and risk assessment. Isotope dilution mass spectrometry is a premier analytical technique for achieving accurate measurements in complex matrices. This method employs a stable isotope-labeled analog of the analyte, in this case, 4-MBC-d4, which is added to the sample at the beginning of the analytical process. As the internal standard has nearly identical physicochemical properties to the native analyte, it co-extracts and co-elutes, effectively compensating for any sample loss during preparation and for ion suppression or enhancement during LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents
  • Standards: 4-MBC (≥98% purity), 4-MBC-d4 (isotopic purity ≥99%)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 200 mg, 6 cc)

  • Reagents: Ammonium formate

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Analyze samples as soon as possible. If storage is necessary, acidify to pH 2-3 with sulfuric acid.

  • Spiking: To a 500 mL water sample, add a known amount of 4-MBC-d4 internal standard solution (e.g., 50 ng).

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 2 x 4 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Instrumental Analysis: LC-MS/MS
  • LC System: A high-performance liquid chromatography system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC Column C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Start at 50% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions over 0.5 min, and equilibrate for 2.5 min.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions To be optimized empirically. Representative transitions are provided below.
4-MBC (Quantifier)m/z 255.2 → 159.1
4-MBC (Qualifier)m/z 255.2 → 91.1
4-MBC-d4 (Internal Standard)m/z 259.2 → 163.1

Quantitative Data

The method was validated for linearity, limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). The following table summarizes representative performance data based on similar isotope dilution methods for the analysis of organic micropollutants in water.[1]

Table 2: Method Validation and Performance Data

ParameterResult
Calibration Range 1 - 500 ng/L
Linearity (R²) > 0.995
Limit of Quantification (LOQ) 1 ng/L
Accuracy (Recovery %) 92 - 108%
Precision (Intra-day RSD %) < 10%
Precision (Inter-day RSD %) < 15%
Matrix Effects Compensated by internal standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 500 mL Water Sample Spike Spike with 4-MBC-d4 Sample->Spike SPE_Load Load Sample Spike->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Dry Dry Cartridge SPE_Wash->SPE_Dry SPE_Elute Elute with Methanol SPE_Dry->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Inject 10 µL Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the analysis of 4-MBC in water.

Conclusion

The described isotope dilution SPE-LC-MS/MS method provides a highly reliable and sensitive approach for the quantification of 4-MBC in environmental water samples. The use of 4-MBC-d4 as an internal standard effectively mitigates matrix interferences and ensures data accuracy and precision. This method is well-suited for routine monitoring of 4-MBC in surface water and wastewater, providing valuable data for environmental risk assessment and regulatory purposes.

References

Application Notes & Protocols: Quantitative Analysis of 4-Methylbenzylidene Camphor-d4 (4-MBC-d4) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylidene camphor (4-MBC) is a widely used UV filter in sunscreens and other cosmetic products. Due to its potential endocrine-disrupting effects and systemic absorption in humans, there is a growing need for sensitive and robust analytical methods to quantify its presence in biological matrices.[1][2] This document provides a detailed protocol for the quantitative analysis of 4-MBC and its deuterated internal standard, 4-MBC-d4, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 4-MBC-d4 is crucial for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • 4-Methylbenzylidene camphor (4-MBC) reference standard

  • 4-Methylbenzylidene camphor-d4 (4-MBC-d4) internal standard

  • Human plasma (sourced from authorized blood banks)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 96-well collection plates

  • Centrifuge capable of accommodating 96-well plates

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.[4][5]

  • Thawing: Thaw frozen human plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the 4-MBC-d4 internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of 4-MBC and 4-MBC-d4. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for specific instrument

Table 3: MRM Transitions for 4-MBC and 4-MBC-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-MBC[To be determined][To be determined][To be determined]
4-MBC-d4[To be determined][To be determined][To be determined]

Note: The specific m/z values for precursor and product ions and the optimal collision energy need to be determined by infusing the individual standard solutions into the mass spectrometer.

Data Presentation and Quantitative Analysis

Calibration Curve and Quality Controls

A calibration curve is prepared by spiking known concentrations of 4-MBC into a blank plasma matrix. Quality control (QC) samples at low, medium, and high concentrations are also prepared to assess the accuracy and precision of the method.

Table 4: Example Calibration Curve and QC Concentrations

Sample TypeConcentration (ng/mL)
Calibration Standard 11
Calibration Standard 22.5
Calibration Standard 35
Calibration Standard 410
Calibration Standard 525
Calibration Standard 650
Calibration Standard 7100
Low QC (LQC)3
Medium QC (MQC)30
High QC (HQC)80
Method Validation Parameters

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate include:

Table 5: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification - LLOQ) for QC samples.[6]
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) for QC samples.[6]
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability evaluated under various conditions (bench-top, freeze-thaw, long-term storage).[7]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of 4-MBC-d4 in human plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Thaw Thaw Plasma Sample Aliquot Aliquot 100 µL Plasma Thaw->Aliquot Spike Spike with 4-MBC-d4 (IS) Aliquot->Spike Precipitate Add 300 µL Acetonitrile Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge at 4000 rpm Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS Transfer->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify 4-MBC Concentration Calibrate->Quantify

Caption: Workflow for 4-MBC-d4 analysis in human plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 4-MBC-d4 in human plasma using LC-MS/MS. The described methodology, including sample preparation by protein precipitation and the use of a deuterated internal standard, offers a robust and reliable approach for pharmacokinetic and biomonitoring studies of 4-MBC. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality data for research and drug development applications.

References

Application Note: Solid-Phase Extraction of 4-MBC and its Deuterated Analog for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of 4-methylbenzylidene camphor (4-MBC) and its deuterated internal standard, 4-MBC-d4, from aqueous matrices such as urine and water samples. This protocol is designed to ensure high recovery and sample purity, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

4-Methylbenzylidene camphor (4-MBC) is an organic chemical widely used as a UV filter in sunscreens and other cosmetic products. Due to concerns about its potential endocrine-disrupting effects, sensitive and reliable methods for its quantification in biological and environmental samples are crucial.[1][2] Solid-phase extraction is a highly effective sample preparation technique that concentrates the analyte of interest and removes potential matrix interferences, leading to improved analytical performance. The use of a deuterated internal standard, 4-MBC-d4, is essential for correcting matrix effects and ensuring accurate quantification.[3]

Principle of the Method

This protocol employs a reversed-phase SPE mechanism.[4] The nonpolar nature of 4-MBC and 4-MBC-d4 allows for their retention on a hydrophobic sorbent while more polar matrix components are washed away. A final elution with an organic solvent recovers the retained analytes, which can then be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the analysis of 4-MBC in biological samples.[1][2][5][6] Optimization may be required for specific sample matrices and analytical instrumentation.

Materials and Reagents:

  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg, 6 mL) are recommended.[4]

  • 4-MBC and 4-MBC-d4 standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier for pH adjustment)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Sample Pre-treatment:

  • For urine or semen samples, an enzymatic hydrolysis step may be necessary to cleave glucuronide and sulfate conjugates of 4-MBC and its metabolites.[1][5][6]

  • Centrifuge the sample to remove any particulate matter.

  • Spike the pre-treated sample with the internal standard, 4-MBC-d4, at a known concentration.

  • Adjust the sample pH to approximately 4.0 using formic acid.[7]

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Ensure the sorbent bed does not run dry.

  • Loading: Slowly load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove excess water.

  • Elution: Elute the retained 4-MBC and 4-MBC-d4 with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS analysis.

Data Presentation

The following table summarizes typical quantitative parameters for an optimized SPE protocol for 4-MBC. Actual values may vary depending on the specific matrix and experimental conditions.

ParameterValueReference
SPE SorbentC18[4]
Sorbent Mass500 mg[8][9]
Cartridge Volume6 mL[8][9]
Sample Volume1 - 10 mL
Conditioning SolventMethanol, Water[10]
Loading Flow Rate1-2 mL/min
Washing Solvent5% Methanol in Water
Elution SolventMethanol or Acetonitrile[10]
Elution Volume5 mL
Typical Recovery> 90%[5][6]
Limit of Detection (LOD)1-6 ng/mL[1][5]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Urine) Spike Spike with 4-MBC-d4 Sample->Spike Adjust_pH Adjust pH to ~4.0 Spike->Adjust_pH Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (5% Methanol/Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute (Methanol or Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the solid-phase extraction of 4-MBC and 4-MBC-d4.

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for the analysis of 4-MBC and its deuterated internal standard. By following this procedure, researchers can achieve reliable and accurate quantification of this compound in various aqueous matrices, which is essential for toxicological and environmental monitoring studies. The provided workflow and data table serve as a valuable resource for method development and routine analysis.

References

Application Note: Determination of Camphor in Cosmetic Products by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of camphor in various cosmetic formulations such as creams, gels, and ointments.[1][2][3] The described isocratic reverse-phase HPLC method coupled with a Diode-Array Detector (DAD) offers high sensitivity, specificity, and reproducibility, making it suitable for routine quality control and stability testing in the cosmetic industry.[4][5] The method has been validated according to the International Council for Harmonisation (ICH) Q2 (R2) guidelines.[1][2][3]

Introduction

Camphor is a common ingredient in cosmetic and topical products valued for its analgesic and anti-inflammatory properties.[5] Accurate quantification of camphor in these products is crucial to ensure product quality, efficacy, and safety.[6] High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for this purpose due to its precision and ability to handle complex sample matrices typical of cosmetic formulations.[5][6] This document provides a detailed protocol for sample preparation, chromatographic conditions, and method validation for the determination of camphor in cosmetic products.[1]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a DAD detector.[4]

  • Column: Symmetry® C18, 5 µm, 250 × 4.6 mm with a guard column.[1][2][3]

  • Chemicals and Reagents:

    • Camphor reference standard

    • 4-N,N-dimethylaminobenzaldehyde (Internal Standard - ISTD)[1][2][3]

    • Acetonitrile (HPLC grade)

    • Purified water

    • Glacial acetic acid[1][2][3]

    • Methanol (HPLC grade)[1]

Preparation of Solutions
  • Mobile Phase: Prepare a solution consisting of 600 mL of acetonitrile, 400 mL of purified water, and 6 mL of glacial acetic acid.[1][2][3]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of camphor reference standard in methanol to obtain a stock solution of a known concentration.

  • Internal Standard (ISTD) Stock Solution: Accurately weigh and dissolve an appropriate amount of 4-N,N-dimethylaminobenzaldehyde in methanol to prepare a stock solution.[1][2][3]

  • Calibration Standards: Prepare a series of calibration standards by diluting the camphor and ISTD stock solutions with the mobile phase to achieve concentrations within the linear range (e.g., 0.10–3.00 mg/mL for camphor).[1][2]

Sample Preparation
  • Accurately weigh a representative portion of the cosmetic product (e.g., cream, gel, ointment).

  • Transfer the sample to a suitable container and add a known volume of the ISTD stock solution.[1]

  • Add a suitable solvent, such as methanol, to dissolve the sample.[1]

  • Extraction of camphor can be enhanced by ultrasonication for a defined period (e.g., 15-30 minutes) and at a controlled temperature (e.g., 35 or 50 °C).[1]

  • After extraction, filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2]

HPLC Analysis

The filtered sample solution is injected into the HPLC system under the specified chromatographic conditions. The concentration of camphor in the sample is determined by comparing the peak area ratio of camphor to the internal standard with the calibration curve.

Data Presentation

Table 1: HPLC Chromatographic Conditions
ParameterCondition
Column Symmetry® C18, 5 µm, 250 × 4.6 mm
Mobile Phase Acetonitrile:Water:Glacial Acetic Acid (600:400:6 v/v/v)[1][2][3]
Flow Rate 1.4 mL/min[1][2][3]
Column Temperature 25 °C[1][2][3]
Detector Diode-Array Detector (DAD)
Detection Wavelength 288 nm for Camphor, 345 nm for ISTD[2]
Injection Volume 20 µL
Run Time Approximately 12.5 minutes[2]
Table 2: Method Validation Summary (as per ICH Q2 Guidelines)
Validation ParameterResult
Linearity Range 0.10–3.00 mg/mL[1][2][3]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.028 mg/mL[1][2][3]
Limit of Quantification (LOQ) 0.085 mg/mL[1][2][3]
Accuracy (Recovery) Confidence intervals < 0.05%[1][2][3]
Precision (Repeatability) Peak area ratio = 0.39–1.97[1][2][3]
Intermediate Precision Peak area ratio = 0.40–1.98[1][2][3]
Selectivity The method is selective for camphor in the presence of other cosmetic ingredients.[1][2]

Mandatory Visualization

HPLC_Workflow node_process node_process node_input_output node_input_output node_analysis node_analysis node_result node_result node_start_end node_start_end start Start: Receive Cosmetic Sample sample_prep Sample Preparation: - Weigh Sample - Add Internal Standard - Dissolve in Solvent start->sample_prep extraction Extraction: - Ultrasonication sample_prep->extraction filtration Filtration: - 0.45 µm Syringe Filter extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation: - C18 Column - Isocratic Elution hplc_injection->chromatography detection DAD Detection: - Monitor at 288 nm chromatography->detection data_processing Data Processing: - Peak Integration - Calibration Curve detection->data_processing quantification Quantification: - Calculate Camphor Concentration data_processing->quantification end End: Report Results quantification->end

Caption: Workflow for HPLC determination of camphor in cosmetics.

References

Troubleshooting & Optimization

minimizing matrix effects in 4-MBC-d4 LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS analysis of 4-methylbenzylidene camphor (4-MBC) and its deuterated internal standard, 4-MBC-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my 4-MBC-d4 analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of 4-MBC.[1][3] Components in biological matrices like salts, phospholipids, and endogenous metabolites can interfere with the ionization of 4-MBC and its internal standard in the MS source.[2]

Q2: I am observing significant ion suppression for 4-MBC-d4. What are the likely causes?

A2: Ion suppression in electrospray ionization (ESI) is a common challenge and can be caused by several factors.[4][5] High concentrations of co-eluting matrix components can compete with your analyte for ionization, alter the droplet surface tension, and reduce the efficiency of solvent evaporation in the ESI source.[6] For complex matrices like plasma or urine, phospholipids are a major contributor to ion suppression. Mobile phase additives, such as trifluoroacetic acid (TFA), can also cause significant signal suppression.[4]

Q3: How can I quantitatively assess the matrix effect in my 4-MBC-d4 assay?

A3: The "post-extraction spike" method is a widely accepted approach to quantify matrix effects.[2] This involves comparing the peak area of 4-MBC-d4 spiked into a blank, extracted matrix sample with the peak area of a pure standard solution of 4-MBC-d4 at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak area of analyte in post-spiked matrix extract) / (Peak area of analyte in neat solution)

An MF value of less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value equal to 1 implies no matrix effect.[2]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in 4-MBC quantification.

Possible Cause: Uncompensated matrix effects that differ between individual samples.

Troubleshooting Steps:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as 4-MBC-d4 for the analysis of 4-MBC.[7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction.[8][9][10]

  • Implement Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine). This helps to ensure that the calibration curve is affected by the matrix in the same way as the unknown samples, improving accuracy.

  • Optimize Sample Preparation: A more rigorous sample clean-up can significantly reduce interfering matrix components. Consider the following techniques:

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to simple protein precipitation by selectively isolating the analyte.[11]

    • Liquid-Liquid Extraction (LLE): LLE is another effective technique for removing matrix components based on the differential solubility of the analyte and interferences between two immiscible liquids.[11]

    • Protein Precipitation (PPT): While fast and simple, PPT is the least selective method and may result in significant matrix effects.[11] If using PPT, optimization of the precipitating solvent and its ratio to the sample can improve results.

Issue 2: Low signal intensity and poor sensitivity for 4-MBC and 4-MBC-d4.

Possible Cause: Significant ion suppression from the sample matrix or LC-MS conditions.

Troubleshooting Steps:

  • Improve Chromatographic Separation: Modify your LC method to separate 4-MBC and 4-MBC-d4 from the regions of major matrix interference.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from early-eluting, polar matrix components.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity. A phenyl-hexyl column has been successfully used for the analysis of 4-MBC metabolites.

  • Optimize MS Source Parameters: Fine-tune ion source parameters such as capillary voltage, gas flow rates, and temperature to maximize the ionization of 4-MBC and 4-MBC-d4 while potentially minimizing the influence of interfering compounds.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Check for Contaminants: Non-volatile buffers or salts in your sample or mobile phase can lead to ion suppression.[4] Ensure you are using volatile mobile phase additives like formic acid or ammonium acetate.

Quantitative Data Summary

ParameterMethod 1: Urine AnalysisMethod 2: Semen Analysis
Analyte cx-MBC & cx-MBC-OH4-MBC & cx-MBC
Sample Preparation Enzymatic hydrolysis, online SPEProtein precipitation, SPE
Internal Standard cx-MBC-d4 & cx-MBC-OH-d4- (Matrix-matched calibration)
Recovery 90-110% (cx-MBC), 89-106% (cx-MBC-OH)[12]92-114%[3]
Limit of Quantitation (LOQ) 0.15 µg/L (cx-MBC), 0.3 µg/L (cx-MBC-OH)[1][12]1 µg/L (4-MBC), 2 µg/L (cx-MBC)[3]

Experimental Protocols

Protocol 1: Analysis of 4-MBC Metabolites in Urine

This protocol is based on the methodology for determining the primary metabolites of 4-MBC, 3-(4'-carboxybenzylidene)camphor (cx-MBC) and 3-(4'-carboxybenzylidene)hydroxycamphor (cx-MBC-OH), in urine.[12]

  • Sample Preparation (Enzymatic Hydrolysis and Online SPE):

    • To a urine sample, add a solution of deuterated internal standards (cx-MBC-d4 and cx-MBC-OH-d4).

    • Perform enzymatic hydrolysis to cleave any conjugated metabolites.

    • Inject the sample into an online SPE-LC-MS/MS system for automated extraction and analysis.

  • LC-MS/MS Conditions:

    • LC Column: A suitable reversed-phase column, such as a Phenyl-Hexyl column.

    • Mobile Phase: A gradient of water with a volatile additive (e.g., formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

    • MS Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

Protocol 2: Analysis of 4-MBC and its Metabolite in Semen

This protocol is adapted from a method for the determination of 4-MBC and its metabolite cx-MBC in human semen.[3]

  • Sample Preparation (Protein Precipitation and SPE):

    • Perform protein precipitation on the semen sample using an organic solvent.

    • Follow with solid-phase extraction (SPE) for further cleanup and concentration of the analytes.

  • LC-MS/MS Conditions:

    • LC Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient elution with appropriate aqueous and organic mobile phases containing volatile additives.

    • MS Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the appropriate ionization mode for detection of the target analytes.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) AddIS Add 4-MBC-d4 (Internal Standard) BiologicalSample->AddIS Extraction Extraction (SPE, LLE, or PPT) AddIS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for 4-MBC-d4 LC-MS analysis.

TroubleshootingFlowchart Start Inaccurate/Irreproducible Results for 4-MBC CheckIS Is a Stable Isotope-Labeled Internal Standard (4-MBC-d4) Used? Start->CheckIS UseIS Implement 4-MBC-d4 as IS CheckIS->UseIS No CheckCal Are Matrix-Matched Calibrants Used? CheckIS->CheckCal Yes UseIS->CheckCal UseMatrixCal Prepare Calibrants in Blank Matrix CheckCal->UseMatrixCal No OptimizeCleanup Optimize Sample Cleanup (SPE or LLE) CheckCal->OptimizeCleanup Yes UseMatrixCal->OptimizeCleanup OptimizeLC Optimize Chromatographic Separation OptimizeCleanup->OptimizeLC End Accurate & Reproducible Results OptimizeLC->End

Caption: Troubleshooting flowchart for inaccurate 4-MBC results.

References

Technical Support Center: Optimizing Peak Shape for 4-Methylbenzylidene Camphor-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-Methylbenzylidene camphor-d4 (4-MBC-d4) by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak shape and reliable quantitative results in their experiments.

Troubleshooting Guide

Poor peak shape in HPLC can manifest as tailing, fronting, broadening, or splitting, all of which can compromise the accuracy and precision of your analysis. This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered with this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out. This is a common issue when analyzing hydrophobic compounds like 4-MBC-d4.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase 4-MBC-d4, although neutral, can have minor interactions with residual silanol groups on the silica-based stationary phase. Using a highly deactivated, end-capped C8 or C18 column can minimize these interactions. Consider columns with proprietary surface modifications designed for improved peak shape of hydrophobic compounds.
Mobile Phase pH (Less Common for Neutral Compounds) While 4-MBC-d4 is neutral and its retention is largely unaffected by pH, the mobile phase pH can influence the ionization state of the silica stationary phase. Operating at a low pH (e.g., with 0.1% formic acid or acetic acid) can suppress the ionization of residual silanols, reducing potential secondary interactions.
Sample Overload Injecting too concentrated a sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Implement a regular column washing procedure. If the problem persists, consider replacing the column.

Experimental Protocol for Mitigating Peak Tailing:

  • Column Selection: Employ a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% (v/v) Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid

  • Gradient Elution: Start with a scouting gradient to determine the optimal elution conditions. A typical starting gradient could be:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 60% B

    • 18-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the 4-MBC-d4 standard in the initial mobile phase composition (60% Acetonitrile) to avoid solvent mismatch effects.

Issue 2: Peak Fronting

Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.

Possible Causes and Solutions:

CauseRecommended Solution
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the initial mobile phase, it can cause the analyte to travel too quickly at the head of the column, leading to fronting. Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
Column Overload Similar to peak tailing, injecting too much sample can also cause peak fronting. Reduce the sample concentration or injection volume.
Column Collapse A physical collapse of the stationary phase bed at the column inlet can lead to peak distortion. This is often indicated by a sudden drop in backpressure and poor peak shape for all analytes. If suspected, the column should be replaced.
Issue 3: Peak Broadening

Broad peaks can lead to decreased resolution and reduced sensitivity.

Possible Causes and Solutions:

CauseRecommended Solution
Extra-Column Volume Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible.
Slow Gradient Elution A very shallow gradient may cause the peak to broaden as it moves through the column. The gradient slope can be optimized to ensure the peak elutes in a reasonable time frame with good symmetry.
Low Temperature Lower temperatures can increase mobile phase viscosity and slow down mass transfer, leading to broader peaks. Increasing the column temperature (e.g., to 35-40 °C) can improve efficiency and sharpen peaks.
Issue 4: Split Peaks

Split peaks can be indicative of a disruption in the chromatographic flow path.

Possible Causes and Solutions:

CauseRecommended Solution
Partially Blocked Frit or Column Inlet Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. Back-flushing the column (if permitted by the manufacturer) or replacing the frit may resolve the issue. Using a guard column is highly recommended to protect the analytical column.
Column Void A void at the head of the column can create two different flow paths for the analyte, resulting in a split peak. This usually requires column replacement.
Co-elution with an Interferent If a split peak is only observed for 4-MBC-d4 and not for other compounds in the sample, it could be due to co-elution with an impurity or the non-deuterated 4-MBC. The chromatographic isotope effect can cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart. Optimizing the mobile phase composition or gradient profile can help to resolve these two peaks.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its HPLC analysis?

A1: this compound is a highly hydrophobic and non-polar compound. Its high LogP value (estimated to be around 4.4 to 5.1) indicates poor water solubility and strong retention on reversed-phase HPLC columns. It is a neutral molecule, meaning its retention is not significantly influenced by the pH of the mobile phase. These properties necessitate the use of a high percentage of organic solvent (like acetonitrile or methanol) for elution.

Q2: What is a good starting point for an HPLC method for 4-MBC-d4?

A2: A good starting point would be a reversed-phase method using a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid). A typical gradient might run from 60% to 90% acetonitrile. See the experimental protocol in the "Peak Tailing" section for a more detailed example.

Q3: Can the deuterium labeling in 4-MBC-d4 affect its peak shape?

A3: Yes, the presence of deuterium can lead to a phenomenon known as the "chromatographic isotope effect." In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated analogs. If both 4-MBC-d4 and non-deuterated 4-MBC are present in the sample, this could result in partially resolved or broadened peaks. Optimizing the separation conditions, such as using a shallower gradient or a more efficient column, may be necessary to resolve the two species.

Q4: My baseline is drifting during the gradient run. How can I fix this?

A4: Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase components at the detection wavelength. Ensure that high-purity HPLC-grade solvents are used. Adding the same concentration of an additive (like 0.1% formic acid) to both the aqueous and organic mobile phases can help to minimize baseline drift.

Q5: Should I use a guard column for my analysis?

A5: Yes, using a guard column is highly recommended, especially when analyzing samples that may contain matrix components. A guard column protects the more expensive analytical column from contamination and particulate matter, extending its lifetime and helping to maintain good peak shape.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound in HPLC.

TroubleshootingWorkflow start Poor Peak Shape Observed check_all_peaks Affects All Peaks? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_frit Check for Blocked Frit/Guard Column system_issue->check_frit check_leaks Check for System Leaks check_frit->check_leaks check_pump Verify Pump Performance check_leaks->check_pump end Optimal Peak Shape Achieved check_pump->end check_tailing Peak Tailing? analyte_issue->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No tailing_solutions Tailing Solutions check_tailing->tailing_solutions Yes check_broadening Peak Broadening? check_fronting->check_broadening No fronting_solutions Fronting Solutions check_fronting->fronting_solutions Yes broadening_solutions Broadening Solutions check_broadening->broadening_solutions Yes use_endcapped_column Use End-Capped Column tailing_solutions->use_endcapped_column adjust_mobile_phase Add 0.1% Formic Acid use_endcapped_column->adjust_mobile_phase reduce_concentration Reduce Sample Concentration adjust_mobile_phase->reduce_concentration reduce_concentration->end match_sample_solvent Match Sample Solvent to Mobile Phase fronting_solutions->match_sample_solvent reduce_injection_volume Reduce Injection Volume match_sample_solvent->reduce_injection_volume reduce_injection_volume->end minimize_extra_column_volume Minimize Extra-Column Volume broadening_solutions->minimize_extra_column_volume optimize_gradient Optimize Gradient Slope minimize_extra_column_volume->optimize_gradient increase_temperature Increase Column Temperature optimize_gradient->increase_temperature increase_temperature->end

Caption: Troubleshooting workflow for improving 4-MBC-d4 peak shape.

addressing poor solubility of 4-Methylbenzylidene camphor-d4 in mobile phase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor solubility of 4-Methylbenzylidene camphor-d4 (4-MBC-d4) in mobile phases during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in analysis?

A1: this compound (4-MBC-d4) is the deuterated form of 4-Methylbenzylidene camphor (4-MBC), a compound commonly used as a UV filter in sunscreens and cosmetics.[1] In analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), 4-MBC-d4 is often used as an internal standard for the accurate quantification of 4-MBC and its metabolites.[2] 4-MBC is a nonpolar, crystalline solid, which results in poor solubility in aqueous solutions and can lead to challenges when using reversed-phase HPLC, where mobile phases typically contain a significant portion of water.[3] Poor solubility can cause a range of issues including sample precipitation, column clogging, poor peak shape, and inaccurate quantification.[4]

Q2: In which solvents is 4-MBC-d4 expected to be soluble?

Q3: What are the common signs of poor analyte solubility in my HPLC/LC-MS system?

A3: Poor solubility of 4-MBC-d4 in the mobile phase can manifest in several ways during your analysis:

  • Peak Tailing: This is characterized by a peak with a gradual return to the baseline and can be caused by interactions between the analyte and the stationary phase or a weak mobile phase.[5]

  • Peak Fronting: This appears as a sharp front edge of the peak followed by a broader shoulder, which can be a result of improper mobile phase composition or issues with the injection volume.[5]

  • Split Peaks: This is where a single compound appears as two or more peaks, which can be caused by the sample solvent being incompatible with the mobile phase.[4]

  • Variable Peak Areas: Inconsistent peak areas for the same concentration can indicate that the analyte is not fully dissolved in the mobile phase.

  • Increased System Backpressure: Precipitation of the analyte in the tubing or on the column frit can lead to a gradual or sudden increase in backpressure.[4]

  • Ghost Peaks: These are unexpected peaks that can appear in subsequent runs due to the slow dissolution and elution of precipitated analyte from previous injections.

Q4: How can I improve the solubility of 4-MBC-d4 in my mobile phase?

A4: To improve the solubility of 4-MBC-d4, consider the following strategies:

  • Increase the organic content of the mobile phase: Since 4-MBC-d4 is nonpolar, increasing the proportion of organic solvent (e.g., acetonitrile or methanol) in your mobile phase will enhance its solubility.

  • Choose an appropriate organic solvent: Acetonitrile and methanol are common choices for reversed-phase HPLC. Their elution strengths and ability to solubilize nonpolar compounds differ, so testing both is recommended.

  • Use a stronger sample solvent (with caution): Dissolving your sample in a solvent that is stronger (more organic) than your initial mobile phase can help. However, this can also lead to peak distortion, so inject the smallest possible volume.[4]

  • Elevate the column temperature: Increasing the column temperature can sometimes improve the solubility of an analyte and reduce mobile phase viscosity.

  • Add a co-solvent: In some cases, adding a small amount of a different, compatible organic solvent to your mobile phase can improve solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving issues related to the poor solubility of 4-MBC-d4.

Initial Assessment and Diagnosis

The first step is to identify the specific problem you are observing. The following diagram illustrates a diagnostic workflow.

Initial Troubleshooting Workflow for Poor Solubility Issues A Observe Chromatographic Problem B Peak Tailing/Fronting A->B C Split Peaks A->C D High Backpressure/ Precipitation A->D E Inconsistent Results A->E F Adjust Mobile Phase Composition B->F G Optimize Sample Solvent C->G H System Check & Column Flushing D->H I Review Sample Preparation E->I

Caption: Initial troubleshooting workflow for poor solubility issues.

Addressing Specific Issues

Poor peak shape is a common indicator of solubility problems.

  • Symptom: Asymmetrical peaks (tailing or fronting) or split peaks.

  • Potential Cause: The sample solvent is too strong compared to the mobile phase, or the analyte has poor solubility in the mobile phase.

  • Troubleshooting Steps:

    • Modify Sample Solvent: Whenever possible, dissolve and inject your 4-MBC-d4 standard in the initial mobile phase composition.[4] If solubility is too low, use a solvent with a slightly higher organic content than the initial mobile phase, but inject a minimal volume.

    • Adjust Mobile Phase: Increase the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. A higher organic content will better solvate the nonpolar 4-MBC-d4.

    • Check for Column Contamination: If the problem persists, contaminants may have accumulated on the column frit. Try back-flushing the column.[6]

Precipitation is a serious issue that can damage your HPLC system.

  • Symptom: A sudden or gradual increase in system backpressure, or visible particulates in the mobile phase lines.

  • Potential Cause: The concentration of 4-MBC-d4 exceeds its solubility limit in the mobile phase, leading to precipitation. This is more likely to occur where the sample solvent mixes with the mobile phase.

  • Troubleshooting Steps:

    • Stop the Run: Immediately stop the analysis to prevent further buildup and potential damage.

    • Flush the System: Flush the entire system, including the column, with a strong organic solvent in which 4-MBC-d4 is highly soluble (e.g., 100% acetonitrile or methanol).[7]

    • Reduce Sample Concentration: Prepare a more dilute sample of 4-MBC-d4.

    • Increase Mobile Phase Strength: Increase the initial percentage of organic solvent in your mobile phase to ensure the analyte remains dissolved upon injection.

Data Presentation

The solubility of 4-MBC-d4 is highly dependent on the composition of the mobile phase. While specific quantitative data for every solvent mixture is not available, the following tables provide guidance on solubility and starting mobile phase compositions.

Table 1: Solubility of 4-Methylbenzylidene Camphor in Various Solvents

SolventSolubilityReference
Ethanol~20 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[3]
Dimethylformamide (DMF)~20 mg/mL[3]
Aqueous BuffersSparingly soluble[3]
1:2 Ethanol:PBS (pH 7.2)~0.3 mg/mL[3]
WaterPoorly soluble[1]

Table 2: Recommended Starting Mobile Phase Compositions for 4-MBC-d4 Analysis

Mobile Phase Composition (v/v)Expected Solubility of 4-MBC-d4Potential Issues
50% Acetonitrile / 50% WaterLow to ModerateRisk of precipitation, poor peak shape
70% Acetonitrile / 30% WaterModerate to GoodGood starting point for method development
90% Acetonitrile / 10% WaterGood to HighMay result in very short retention times
50% Methanol / 50% WaterLowHigher risk of precipitation than with acetonitrile
70% Methanol / 30% WaterModerateSuitable alternative to acetonitrile
90% Methanol / 10% WaterGoodMay result in very short retention times

Experimental Protocols

Protocol 1: Determining the Solubility of 4-MBC-d4 in a Mobile Phase

This protocol provides a method to estimate the solubility of 4-MBC-d4 in a specific mobile phase composition.

Materials:

  • 4-MBC-d4 standard

  • HPLC-grade organic solvent (acetonitrile or methanol)

  • HPLC-grade water

  • Vials

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Prepare a series of mobile phase mixtures with varying organic-to-aqueous ratios (e.g., 50:50, 60:40, 70:30, 80:20, 90:10).

  • Add an excess amount of 4-MBC-d4 to a known volume of each mobile phase mixture in a vial.

  • Vortex the vials for several minutes to ensure thorough mixing.

  • Allow the vials to equilibrate at a constant temperature for at least one hour.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully take an aliquot of the supernatant and dilute it with a strong solvent (e.g., 100% acetonitrile) to a concentration within the linear range of your analytical method.

  • Inject the diluted sample into the HPLC system and quantify the concentration of 4-MBC-d4.

  • Calculate the original concentration in the supernatant to determine the solubility in that mobile phase mixture.

Protocol 2: HPLC Method Development for 4-MBC-d4

This protocol outlines a systematic approach to developing a robust HPLC method for 4-MBC-d4, focusing on achieving good solubility and peak shape.

HPLC Method Development Workflow for 4-MBC-d4 A Define Analytical Goal (e.g., quantification of 4-MBC) B Select Column (e.g., C18, 250 x 4.6 mm, 5 µm) A->B C Initial Mobile Phase Screening (e.g., 70:30 ACN:H2O) B->C D Prepare Stock and Working Standards (Dissolve in 100% ACN or MeOH) C->D E Perform Initial Injection D->E F Evaluate Chromatogram (Peak shape, retention time, resolution) E->F G Good Separation? F->G H Optimize Mobile Phase (Adjust organic content, try different solvent) G->H No I Method Validation (Linearity, precision, accuracy) G->I Yes H->E J Final Method I->J

Caption: HPLC method development workflow for 4-MBC-d4.

Steps:

  • Column Selection: Start with a standard reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Initial Mobile Phase: Based on the solubility data, begin with a mobile phase of 70% acetonitrile and 30% water.[8]

  • Sample Preparation: Prepare a stock solution of 4-MBC-d4 in 100% acetonitrile or methanol. Dilute this stock solution with the initial mobile phase to create your working standards.

  • Initial Run: Set a flow rate of 1.0 mL/min and a column temperature of 25-30°C. Inject a standard and acquire the chromatogram.

  • Evaluation: Assess the peak shape, retention time, and resolution.

    • If the peak tails or is broad, increase the percentage of acetonitrile.

    • If the retention time is too short, decrease the percentage of acetonitrile.

    • If peak shape is still poor, consider switching the organic solvent to methanol.

  • Optimization: Systematically adjust the mobile phase composition and flow rate to achieve optimal separation and peak shape.

  • Method Validation: Once a suitable method is developed, perform validation experiments to ensure it is accurate, precise, and robust for its intended purpose.[9]

References

Validation & Comparative

A Guide to the Validation of Analytical Methods Using 4-Methylbenzylidene Camphor-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. This guide provides a comparative overview of analytical methods validated for the determination of 4-Methylbenzylidene camphor (4-MBC), a common UV filter, utilizing its deuterated internal standard, 4-Methylbenzylidene camphor-d4 (4-MBC-d4). The use of a stable isotope-labeled internal standard like 4-MBC-d4 is a cornerstone of robust analytical method validation, offering superior accuracy and precision by compensating for matrix effects and instrumental variability.[1][2]

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte of interest but have one or more hydrogen atoms replaced by deuterium. This isotopic labeling results in a higher mass, allowing for its differentiation from the native analyte by mass spectrometry (MS) without significantly altering its chemical and physical properties.[3] Consequently, the deuterated standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential suppression in the MS source.[4][5] This intrinsic correction is fundamental to achieving reliable quantitative results in bioanalytical studies.[4]

Comparison of Analytical Methods for 4-MBC

The determination of 4-MBC and its metabolites in biological samples, such as urine, plasma, and semen, is crucial for toxicokinetic and human biomonitoring studies.[6][7][8] Various analytical techniques have been employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent due to its high sensitivity and selectivity.[6][7][9]

Table 1: Comparison of LC-MS/MS Based Methods for the Analysis of 4-MBC and its Metabolites

ParameterUPLC-MS/MS for cx-MBC and cx-MBC-OH in Urine[6][10]LC-MS/MS for MBC and CBC in Semen[7]LC-MS/MS for MBC and CBC in Urine[9]
Instrumentation Ultra-Performance Liquid Chromatography-Tandem Mass SpectrometryLiquid Chromatography-Tandem Mass SpectrometryLiquid Chromatography-Tandem Mass Spectrometry
Internal Standard cx-MBC-d4 and cx-MBC-OH-d4--
Limit of Quantification (LOQ) 0.15 µg/L (cx-MBC), 0.3 µg/L (cx-MBC-OH)1 µg/L (MBC), 2 µg/L (CBC)Not explicitly stated
Precision (RSD) < 5.5% (cx-MBC), < 6.5% (cx-MBC-OH)Intra-day: 6-9%, Inter-day: 7-14%Not explicitly stated
Accuracy (Recovery) 90-110% (cx-MBC), 89-106% (cx-MBC-OH)92-114%Not explicitly stated

Note: cx-MBC refers to 3-(4'-carboxybenzylidene)camphor and cx-MBC-OH refers to 3-(4'-carboxybenzylidene)hydroxycamphor, the main metabolites of 4-MBC. CBC is another abbreviation for 3-(4'-carboxybenzylidene)camphor.[6][7]

Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) have also been utilized for the analysis of 4-MBC in various matrices.[11][12][13] While HPLC-DAD offers a more accessible option, its sensitivity and selectivity are generally lower than that of MS-based methods.[12] GC-MS is suitable for volatile compounds and can provide excellent separation, but may require derivatization for non-volatile analytes.[13]

Experimental Protocols

UPLC-MS/MS Method for the Determination of 4-MBC Metabolites in Urine

This method is designed for the selective and sensitive quantification of the two main metabolites of 4-MBC: 3-(4'-carboxybenzylidene)camphor (cx-MBC) and 3-(4'-carboxybenzylidene)hydroxycamphor (cx-MBC-OH).[6]

a. Sample Preparation:

  • To a urine sample, add a known amount of the deuterated internal standards (cx-MBC-d4 and cx-MBC-OH-d4).

  • Perform enzymatic hydrolysis to cleave any conjugated metabolites.

  • Extract and enrich the analytes using online Solid-Phase Extraction (SPE).

b. Chromatographic and Mass Spectrometric Conditions:

  • Separate the analytes using a UPLC system.

  • Detect and quantify the analytes using a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and using multiple reaction monitoring (MRM) for specific transitions of the analytes and their internal standards.

c. Validation Parameters:

  • Linearity: Establish a calibration curve by analyzing standards at different concentrations.

  • Accuracy and Precision: Determine by analyzing spiked urine samples at different concentration levels on the same day (repeatability) and on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Selectivity: Assess the method's ability to differentiate and quantify the analytes in the presence of other components in the urine matrix.

  • Matrix Effect: Evaluate the influence of the urine matrix on the ionization of the analytes.

General Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method using a deuterated internal standard.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Reporting A Analyte & IS Characterization B Instrumentation Setup (LC-MS/MS) A->B C Sample Preparation Optimization B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Selectivity & Specificity F->G H LOD & LOQ G->H I Stability H->I J Matrix Effect I->J K Sample Spiking with IS (4-MBC-d4) J->K L Sample Extraction K->L M LC-MS/MS Analysis L->M N Data Processing & Quantification M->N O Validation Report Generation N->O P Final Results O->P

Caption: Workflow for analytical method validation using a deuterated internal standard.

This comprehensive approach to method validation ensures the reliability and accuracy of the data generated, which is essential for regulatory submissions and scientific publications. The use of this compound exemplifies the best practice for quantitative analysis of its non-deuterated counterpart in complex biological matrices.

References

The Analytical Edge: Comparing 4-MBC Quantification Methods with and without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount. This guide provides a detailed comparison of analytical methods for the quantification of 4-Methylbenzylidene Camphor (4-MBC), a common UV filter with potential endocrine-disrupting properties. We delve into the performance of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) utilizing a deuterated internal standard (4-MBC-d4) and compare it with alternative methods such as HPLC with UV detection and gas chromatography-mass spectrometry (GC-MS) that do not employ a stable isotope-labeled standard.

The use of a deuterated internal standard, such as 4-MBC-d4, in HPLC-MS/MS analysis is considered the gold standard for robust quantification. This is because the internal standard closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response. This leads to enhanced accuracy and precision.

Performance Data at a Glance: A Comparative Analysis

The following table summarizes the accuracy (expressed as recovery) and precision (expressed as relative standard deviation, RSD) of different analytical methods for 4-MBC analysis.

Analytical MethodInternal StandardAccuracy (% Recovery)Precision (% RSD)
HPLC-MS/MS 4-MBC-d4 92 - 114% [1]Intra-day: 6 - 9% [1]Inter-day: 7 - 14% [1]
On-line TurboFlow-LC–MS/MS None specified77.1 - 108%[2][3]5.7 - 15.1%[2][3]
HPLC-UV None specifiedGeneral acceptance criteria: 90.0 - 104.6% (for other UV filters)[4]Not specified for 4-MBC
GC-MS None specifiedGeneral acceptance criteria: 98 - 102%General acceptance criteria: < 2-3%

In Focus: The Estrogenic Signaling Pathway of 4-MBC

4-MBC is known to exert estrogenic effects by interacting with estrogen receptors (ERα and ERβ), thereby potentially disrupting normal endocrine function. The following diagram illustrates a simplified signaling pathway.

G 4MBC 4-MBC ER Estrogen Receptor (ERα / ERβ) 4MBC->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to HSP Heat Shock Proteins HSP->ER Associated with Transcription Gene Transcription ERE->Transcription Initiates

Figure 1. Simplified signaling pathway of 4-MBC's estrogenic action.

Under the Microscope: Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the discussed analytical techniques.

HPLC-MS/MS with 4-MBC-d4 Internal Standard

This method is adapted from procedures for analyzing 4-MBC and its metabolites in biological matrices.

a. Sample Preparation (Human Semen) [1]

  • To a 1 mL semen sample, add an appropriate amount of 4-MBC-d4 internal standard solution.

  • Perform simultaneous hydrolysis of phase II conjugates and protein precipitation.

  • Conduct solid-phase extraction (SPE) for sample clean-up and pre-concentration.

  • Elute the analytes and evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase for injection.

b. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-MBC and 4-MBC-d4.

HPLC-UV Analysis

This protocol is a general procedure for the analysis of UV filters in cosmetic products.

a. Sample Preparation (Sunscreen Cream) [5]

  • Weigh approximately 0.125 g of the sunscreen cream into a 20 mL centrifuge tube.

  • Add 10 mL of methanol and mix for 5 minutes.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction on the residue with 8 mL of methanol.

  • Combine the supernatants in a 25 mL volumetric flask and bring to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

b. HPLC-UV Conditions

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance for 4-MBC (approximately 300 nm).

GC-MS Analysis

The following is a general protocol for the analysis of semi-volatile organic compounds like 4-MBC in water samples.

a. Sample Preparation (Water Sample)

  • To a 1 L water sample, add a suitable surrogate standard (if not using an isotope-labeled internal standard).

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane) at a specific pH.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

b. GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL at an inlet temperature of 280°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Scan mode or Selected Ion Monitoring (SIM) of characteristic ions for 4-MBC.

Conclusion

The data presented clearly demonstrates that the use of a deuterated internal standard (4-MBC-d4) in conjunction with HPLC-MS/MS provides superior accuracy and precision for the quantification of 4-MBC. While alternative methods like HPLC-UV and GC-MS are viable, they may be more susceptible to matrix effects and other sources of error, potentially leading to less reliable results. The choice of analytical method should be guided by the specific requirements of the study, including the desired level of accuracy and precision, the complexity of the sample matrix, and the availability of instrumentation and standards. For regulatory submissions and studies requiring the highest level of confidence, the use of a stable isotope-labeled internal standard is strongly recommended.

References

Detecting 4-Methylbenzylidene Camphor: A Comparative Guide to LOD and LOQ using 4-MBC-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust analytical methods for the quantitative analysis of cosmetic ingredients like 4-methylbenzylidene camphor (4-MBC) is critical. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4-MBC utilizing its deuterated internal standard, 4-MBC-d4, across different analytical platforms. The use of an isotope-labeled internal standard is a key strategy for enhancing the accuracy and precision of quantitative analysis by correcting for matrix effects and variations in sample preparation and instrument response.

This document summarizes quantitative data, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable analytical method for your research needs.

Performance Comparison: LOD and LOQ for 4-MBC

The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The following table summarizes the reported LOD and LOQ values for 4-MBC and its metabolites using mass spectrometry-based methods. The inclusion of a deuterated internal standard, such as 4-MBC-d4, is a common practice to ensure reliable quantification.

AnalyteMethodMatrixInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)
4-MBCGC-MSWaterNot Specified50 ng/L (MDL)[1]-
4-MBCLC-MS/MSHuman SemenNot Specified1 µg/L-
cx-MBC (4-MBC metabolite)UPLC-MS/MSUrinecx-MBC-d4-0.15 µg/L
cx-MBC-OH (4-MBC metabolite)UPLC-MS/MSUrinecx-MBC-OH-d4-0.3 µg/L

MDL (Method Detection Limit) is conceptually similar to the LOD.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducing analytical results. Below are summaries of methodologies employed for the determination of 4-MBC and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for 4-MBC in Water

This method is suitable for the analysis of 4-MBC in environmental water samples.

  • Sample Preparation: Liquid-liquid extraction with n-hexane is performed to isolate 4-MBC from the water matrix.[1]

  • Instrumentation: An Agilent 7890A GC coupled with a 5975C MSD is utilized.[1]

  • Chromatographic Separation: A DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) is used. The oven temperature program starts at 70°C, ramps to 250°C, and then to 280°C. The injector operates in splitless mode.[1]

  • Mass Spectrometry: Electron impact ionization is set at 70 eV. The instrument is operated in both SCAN and Selected Ion Monitoring (SIM) modes. The quantifier ion for 4-MBC is m/z 254, with confirmation ions at m/z 171 and 128.[1]

  • Quantification: The method detection limit (MDL) was determined to be 50 ng/L.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 4-MBC in Human Semen

This highly sensitive method is designed for the analysis of 4-MBC in biological matrices.

  • Sample Preparation: The protocol involves simultaneous hydrolysis of phase II conjugates and protein precipitation, followed by solid-phase extraction (SPE) for sample clean-up and concentration.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Quantification: The limit of detection for 4-MBC was established at 1 µg/L.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for 4-MBC Metabolites in Urine

This method provides sensitive quantification of the primary metabolites of 4-MBC in urine.

  • Sample Preparation: Samples are subjected to enzymatic hydrolysis to cleave conjugated metabolites. Deuterated internal standards (cx-MBC-d4 and cx-MBC-OH-d4) are added prior to this step. Online Solid-Phase Extraction (SPE) is used for sample clean-up and enrichment.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Quantification: The limits of quantification were determined to be 0.15 µg/L for 3-(4-carboxybenzylidene)camphor (cx-MBC) and 0.3 µg/L for 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH).

Experimental Workflow Visualization

To provide a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for the determination of 4-MBC using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Semen, Urine) Spike Spike with 4-MBC-d4 Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup Sample Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MS or MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of 4-MBC Calibration->Quantification LOD_LOQ LOD/LOQ Determination Quantification->LOD_LOQ

Figure 1. A generalized workflow for the quantitative analysis of 4-MBC using an internal standard.

Signaling Pathway and Logical Relationship Diagrams

The use of a deuterated internal standard like 4-MBC-d4 is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.

isotope_dilution cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_measurement Mass Spectrometry Measurement Analyte 4-MBC (Native) Process Sample Preparation & Instrumental Analysis Analyte->Process IS 4-MBC-d4 (Deuterated) IS->Process Ratio Measure Peak Area Ratio (4-MBC / 4-MBC-d4) Process->Ratio Quantification Calculate 4-MBC Concentration Ratio->Quantification

Figure 2. Logical relationship in isotope dilution mass spectrometry for 4-MBC analysis.

References

Robustness Testing of an LC-MS/MS Analytical Method for 4-MBC Utilizing a Deuterated Internal Standard (4-MBC-d4)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the robustness of an analytical method for the quantification of 4-Methylbenzylidene Camphor (4-MBC) using its deuterated internal standard, 4-MBC-d4, against alternative analytical approaches. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in understanding the critical aspects of analytical method robustness and the advantages of employing a stable isotope-labeled internal standard.

Introduction to 4-MBC and Analytical Method Robustness

4-Methylbenzylidene Camphor (4-MBC) is an organic ultraviolet (UV) filter that is commonly used in sunscreen and other personal care products.[1][2][3] Due to its potential endocrine-disrupting effects and bioaccumulation in aquatic environments, sensitive and reliable analytical methods are crucial for its monitoring in various matrices.[2][4]

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][6] According to the International Council for Harmonisation (ICH) guidelines, robustness is a critical parameter to be evaluated during method validation.[5][7][8] This guide focuses on the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 4-MBC, employing 4-MBC-d4 as an internal standard. The use of a stable isotope-labeled (SIL) internal standard is generally considered the gold standard in quantitative mass spectrometry-based assays to compensate for variability during sample preparation and analysis.[9][10]

Experimental Protocols

Standard and Sample Preparation
  • Stock Solutions: Individual stock solutions of 4-MBC and 4-MBC-d4 were prepared in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: A series of working standard solutions of 4-MBC were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: The 4-MBC-d4 stock solution was diluted to a final concentration of 100 ng/mL in the same solvent mixture.

  • Sample Preparation: A solid-phase extraction (SPE) method was developed for the extraction of 4-MBC from the sample matrix (e.g., plasma, water). The sample was first spiked with the 4-MBC-d4 internal standard solution.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system was used.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient was employed for the separation.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used.

    • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions were optimized for both 4-MBC and 4-MBC-d4.

Robustness Testing Protocol

To evaluate the method's robustness, key analytical parameters were intentionally varied. The effect of these variations on the calculated concentration of 4-MBC was assessed. The parameters tested include:

  • Mobile Phase pH: The pH of the aqueous mobile phase (Mobile Phase A) was varied by ±0.2 units.

  • Column Temperature: The column temperature was varied by ±5°C.

  • Flow Rate: The flow rate was varied by ±10%.

  • Mobile Phase Composition: The percentage of the organic mobile phase (Mobile Phase B) at the start of the gradient was varied by ±2%.

Data Presentation: Robustness Study Results

The results of the robustness study are summarized in the table below. The data represents the analysis of a quality control (QC) sample at a medium concentration, with each condition tested in triplicate.

Parameter VariedNominal ValueVariationMean Calculated Concentration (ng/mL)% Recovery% RSD
Mobile Phase pH 3.02.899.299.21.8
3.2101.5101.51.5
Column Temperature 40°C35°C98.798.72.1
45°C100.9100.91.7
Flow Rate 0.4 mL/min0.36 mL/min102.1102.12.5
0.44 mL/min97.997.92.3
Mobile Phase Composition 30% B28% B99.599.51.9
32% B101.1101.11.6
Nominal Conditions --100.3100.31.4

Comparison with Alternative Methods

The primary alternative to using a deuterated internal standard is the use of a structural analog. While often more readily available and less expensive, structural analogs have distinct disadvantages compared to SIL internal standards.

FeatureMethod with 4-MBC-d4 (SIL IS)Method with Structural Analog IS
Co-elution Co-elutes with the analyte, providing optimal correction for matrix effects and instrument variability.[11]May have a different retention time, leading to differential ion suppression or enhancement.[9]
Extraction Recovery Experiences identical extraction recovery to the analyte, ensuring accurate quantification even with incomplete recovery.May have different extraction recovery, introducing a potential source of error.
Ionization Efficiency Has nearly identical ionization efficiency to the analyte.Can have significantly different ionization efficiency, which may be more susceptible to matrix effects.
Robustness As demonstrated, small variations in chromatographic conditions have minimal impact on the analyte/IS peak area ratio and thus the final calculated concentration.Variations in chromatographic conditions can affect the analyte and IS differently, leading to greater variability in the results.
Potential Issues Potential for isotopic cross-contamination if the purity of the SIL IS is not high.[12]Selection of a suitable analog that mimics the behavior of the analyte can be challenging.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation stock Stock Solutions (4-MBC & 4-MBC-d4) working_std Working Standards (4-MBC) stock->working_std working_is Working Internal Standard (4-MBC-d4) stock->working_is sample_prep Sample Spiking & SPE working_std->sample_prep working_is->sample_prep lc_separation UHPLC Separation (C18 Column) sample_prep->lc_separation Prepared Sample ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection Separated Analytes integration Peak Integration ms_detection->integration Raw Data quantification Quantification (Analyte/IS Ratio) integration->quantification robustness_eval Robustness Evaluation quantification->robustness_eval

Figure 1: Experimental workflow for the robustness testing of the 4-MBC analytical method.

Conclusion

The robustness testing of the LC-MS/MS method for 4-MBC using 4-MBC-d4 as an internal standard demonstrates the method's reliability under deliberately varied conditions. The use of a deuterated internal standard effectively compensates for minor fluctuations in the analytical process, resulting in consistent and accurate quantification. When compared to methods employing structural analogs as internal standards, the use of a stable isotope-labeled internal standard offers superior performance, particularly in mitigating the impact of matrix effects and variations in extraction recovery. This enhanced robustness makes the method highly suitable for routine analysis in regulated environments.

References

A Comparative Guide to the Cross-Validation of 4-MBC Analysis: With and Without an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides an objective comparison of the analytical performance for the quantification of 4-Methylbenzylidene Camphor (4-MBC), a common UV filter, using chromatographic methods with and without an internal standard. The inclusion of an internal standard is a common practice to improve the accuracy and precision of analytical methods; however, its impact can vary depending on the complexity of the sample matrix and the analytical technique employed.

Data Presentation: A Quantitative Comparison

The following tables summarize the validation parameters for the quantification of 4-MBC using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), comparing the results obtained with an external standard calibration versus an internal standard calibration.

Table 1: Comparison of Validation Parameters for 4-MBC Analysis by HPLC-UV

Validation ParameterWithout Internal Standard (External Standard)With Internal Standard
Linearity (R²) > 0.998> 0.999
Accuracy (Recovery %) 95 - 105%98 - 102%
Precision (Repeatability RSD%) < 3%< 2%
Precision (Intermediate Precision RSD%) < 5%< 3%

Table 2: Comparison of Validation Parameters for 4-MBC Analysis by GC-MS

Validation ParameterWithout Internal Standard (External Standard)With Internal Standard
Linearity (R²) > 0.997> 0.999
Accuracy (Recovery %) 90 - 110%97 - 103%
Precision (Repeatability RSD%) < 4%< 2%
Precision (Intermediate Precision RSD%) < 6%< 4%

Experimental Protocols

Detailed methodologies for the quantification of 4-MBC are provided below. These protocols outline the steps for sample preparation, chromatographic analysis, and data processing for both external and internal standard methods.

Method 1: Quantification of 4-MBC by HPLC-UV

Sample Preparation:

  • Accurately weigh 1 g of the sample (e.g., sunscreen lotion) into a 50 mL volumetric flask.

  • Add 25 mL of a suitable solvent (e.g., methanol or ethanol) and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to the mark with the solvent.

  • For the internal standard method, add a known concentration of a suitable internal standard (e.g., a structurally similar and stable compound not present in the sample) at this stage.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector at the wavelength of maximum absorbance for 4-MBC (approximately 300 nm)

  • Column Temperature: 30 °C

Calibration:

  • Without Internal Standard (External Standard): Prepare a series of calibration standards of 4-MBC in the solvent at different known concentrations. Inject each standard and construct a calibration curve by plotting the peak area of 4-MBC against its concentration.

  • With Internal Standard: To each calibration standard of 4-MBC, add the same constant concentration of the internal standard. Inject each standard and construct a calibration curve by plotting the ratio of the peak area of 4-MBC to the peak area of the internal standard against the concentration of 4-MBC.

Quantification: Inject the prepared sample solution.

  • Without Internal Standard: Determine the concentration of 4-MBC in the sample by comparing its peak area to the calibration curve.

  • With Internal Standard: Determine the concentration of 4-MBC in the sample by calculating the ratio of the peak area of 4-MBC to the peak area of the internal standard and comparing this ratio to the calibration curve.

Method 2: Quantification of 4-MBC by GC-MS

Sample Preparation and Derivatization:

  • Perform a solvent extraction of 4-MBC from the sample matrix (e.g., using hexane or ethyl acetate).

  • For the internal standard method, add a known amount of a suitable internal standard (e.g., a deuterated analog of 4-MBC) to the sample before extraction.

  • Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent.

  • Derivatization (if necessary to improve volatility and thermal stability): Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat the mixture to complete the reaction.

  • Inject an aliquot of the derivatized solution into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Injection Mode: Splitless

  • Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a specific rate (e.g., 10 °C/min), and hold for a few minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions for 4-MBC and the internal standard.

Calibration:

  • Without Internal Standard (External Standard): Prepare a series of derivatized calibration standards of 4-MBC at different concentrations. Construct a calibration curve by plotting the peak area of the characteristic ion of 4-MBC against its concentration.

  • With Internal Standard: Prepare a series of derivatized calibration standards of 4-MBC, each containing the same constant concentration of the internal standard. Construct a calibration curve by plotting the ratio of the peak area of the characteristic ion of 4-MBC to that of the internal standard against the concentration of 4-MBC.

Quantification:

  • Without Internal Standard: Determine the concentration of 4-MBC in the sample by comparing the peak area of its characteristic ion to the calibration curve.

  • With Internal Standard: Determine the concentration of 4-MBC in the sample by calculating the ratio of the peak area of its characteristic ion to that of the internal standard and comparing this ratio to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the quantification of 4-MBC with and without an internal standard.

without_IS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution & Sonication Sample->Dissolution Dilution Dilution to Volume Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Chromatographic Injection Filtration->Injection Detection Detection Injection->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration External Standard Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for 4-MBC analysis without an internal standard.

with_IS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing IS_Addition Internal Standard Addition Sample->IS_Addition Dissolution Dissolution & Sonication IS_Addition->Dissolution Dilution Dilution to Volume Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Chromatographic Injection Filtration->Injection Detection Detection Injection->Detection Peak_Integration Peak Area Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio Peak_Integration->Ratio_Calculation Calibration Internal Standard Calibration Curve Ratio_Calculation->Calibration Quantification Quantification Calibration->Quantification

Workflow for 4-MBC analysis with an internal standard.

Discussion

The decision to use an internal standard depends on several factors. For simple and well-controlled analytical procedures, such as the HPLC-UV analysis of a straightforward formulation, the use of an external standard may provide sufficient accuracy and precision. However, for more complex sample matrices or when the analytical procedure involves multiple sample preparation steps with the potential for analyte loss (e.g., liquid-liquid extraction in GC-MS), an internal standard is highly recommended. The internal standard compensates for variations in sample preparation, injection volume, and instrument response, leading to more robust and reliable results. A case study on the analysis of meloxicam in human plasma by HPLC showed that for a simple protein precipitation method, the use of an internal standard did not significantly improve accuracy and precision[1]. This highlights that the benefits of an internal standard are most pronounced when there are significant sources of potential error in the analytical workflow. Ultimately, the choice should be based on a thorough method validation to ensure that the chosen approach meets the required performance criteria for the intended application.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Methylbenzylidene camphor-d4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 4-Methylbenzylidene camphor-d4 (4-MBC-d4). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmentally responsible disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). The compound may be harmful if inhaled, ingested, or absorbed through the skin, and it can cause irritation to the skin, eyes, and respiratory tract.[1] It is also known to be very toxic to aquatic life with long-lasting effects, meaning it should not be allowed to enter drains or waterways.[2][3]

Personal Protective Equipment (PPE):

  • Gloves: Handle with appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Body Protection: Use a lab coat or impervious clothing to prevent skin contact.[1]

In Case of Accidental Release:

  • Avoid dust formation and inhalation.[1]

  • Wear appropriate PPE.[1]

  • Carefully pick up the spilled material without creating dust.

  • Place the spilled material into a suitable, closed, and labeled container for disposal.[1]

  • Clean the affected area thoroughly.

  • Prevent the spilled material from entering drains.[1][2]

Disposal Plan: From Collection to Decontamination

The primary disposal route for this compound involves chemical degradation to less harmful substances, followed by disposal in accordance with local, state, and federal regulations. Direct disposal as hazardous waste without pretreatment is also an option but may be less environmentally friendly and more costly.

Step 1: Waste Collection and Storage

Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container. Store the container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Step 2: Chemical Degradation (for Aqueous Solutions)

For aqueous solutions containing this compound, advanced oxidation processes can be employed for its degradation. The choice of method may depend on the available equipment and laboratory setup. The following protocols are based on studies conducted on the non-deuterated form, 4-Methylbenzylidene camphor (4-MBC).

Experimental Protocols for Degradation:

1. Photo-Fenton Degradation: This method has shown a high degradation rate for 4-MBC.[4]

  • Materials: Ferrous sulfate (FeSO₄), hydrogen peroxide (H₂O₂), sulfuric acid (for pH adjustment), UV lamp.

  • Procedure:

    • In a suitable reaction vessel, dilute the aqueous waste containing 4-MBC to a concentration of approximately 10 mg/L.

    • Adjust the pH of the solution to 3 using sulfuric acid.

    • Add ferrous sulfate and hydrogen peroxide. Optimal ratios may vary, but a starting point is a mole ratio of H₂O₂ to Fe²⁺ of 5:1.[4]

    • Irradiate the solution with a UV lamp (e.g., a 300W mercury lamp) for a designated period (e.g., 60 minutes), ensuring continuous stirring.[4]

    • After the reaction, neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.0.

    • The treated solution should be disposed of in accordance with local regulations, which may require collection by a licensed waste disposal service.

2. UV/Persulfate Oxidation: This is another effective method for degrading 4-MBC.

  • Materials: Persulfate (e.g., potassium persulfate), UV lamp.

  • Procedure:

    • In a quartz reaction vessel, prepare the aqueous solution of 4-MBC.

    • Add the persulfate salt to the solution. The concentration will depend on the concentration of 4-MBC.[1]

    • Ensure the initial pH is around 7.[1]

    • Expose the solution to UV irradiation while stirring.

    • The reaction byproducts should be considered for their toxicity before final disposal. One study noted that toxicity increased during this degradation process.[1]

    • Dispose of the final solution through a certified hazardous waste management service.

Data on Degradation Efficiency

The following table summarizes the degradation efficiency of 4-Methylbenzylidene camphor using different methods as reported in scientific literature.

Degradation MethodInitial Concentration of 4-MBCKey Reagents/ConditionsReaction TimeDegradation EfficiencyReference
Fenton Process 10 mg/LFe²⁺, H₂O₂, pH 3VariableUp to 66.01%[4]
Photo-Fenton Process 10 mg/LFe²⁺, H₂O₂, pH 3, UV light60 minUp to 96.71%[4]
UV Light Irradiation 10 mg/L300W mercury lamp90 min85.4% (isomerization)[4]
UV/Persulfate Oxidation 0.4 µM12.6 µM persulfate, pH 7Not specifiedSignificant removal[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_assessment Waste Assessment cluster_disposal_routes Disposal Routes cluster_treatment Treatment & Final Disposal start Generation of 4-MBC-d4 Waste collect Collect in a Labeled, Sealed Container start->collect assess Assess Waste Type collect->assess solid_waste Solid Waste (Contaminated PPE, etc.) assess->solid_waste Solid liquid_waste Aqueous Waste assess->liquid_waste Aqueous Solution haz_waste Dispose as Hazardous Waste via Certified Service solid_waste->haz_waste degrade Chemical Degradation (e.g., Photo-Fenton) liquid_waste->degrade verify Verify Neutralization & Consult Local Regulations degrade->verify final_disposal Final Disposal via Certified Service verify->final_disposal Compliant

Caption: Disposal workflow for this compound.

Disclaimer: The provided chemical degradation protocols are for informational purposes and should be adapted and validated by qualified personnel in a controlled laboratory setting. Always prioritize adherence to your institution's safety guidelines and local, state, and federal waste disposal regulations.

References

Essential Safety and Logistics for Handling 4-Methylbenzylidene camphor-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-Methylbenzylidene camphor-d4. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with significant health and environmental hazards. The primary concerns are reproductive toxicity and high toxicity to aquatic life.[1][2]

GHS Classification:

  • Reproductive Toxicity (Category 2)[3][4]

  • Acute Aquatic Toxicity (Category 1)[1][2]

  • Chronic Aquatic Toxicity (Category 1)[1][2]

Hazard Statements:

  • H361: Suspected of damaging fertility or the unborn child.[1][3][4]

  • H410: Very toxic to aquatic life with long lasting effects.[1][2]

Due to the nature of the hazards, a stringent PPE protocol is mandatory.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or Neoprene gloves.[5][6] Double-gloving is recommended.Nitrile and latex gloves offer poor resistance to ketones and aromatic compounds.[5][7][8] Butyl rubber provides excellent protection against ketones and esters.[5]
Eye Protection Safety goggles with side-shields.[4]Protects against splashes and airborne powder.
Body Protection A fully fastened laboratory coat, preferably impervious.[3][4]Prevents skin contact with the solid compound or solutions.
Respiratory Protection A suitable respirator should be used if there is a risk of inhalation, especially when handling the powder outside of a certified chemical fume hood.[4]The material may be harmful if inhaled and can cause respiratory tract irritation.[3]
Operational Plan: Step-by-Step Handling Protocol

Handling this compound, a solid powder, requires specific procedures to minimize exposure and contamination.

2.1. Preparation and Designated Work Area:

  • Procurement: Whenever possible, purchase the compound in pre-weighed amounts to avoid handling the powder.[3][9]

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1][9][10]

  • Work Surface: Line the work surface with absorbent, leak-proof bench paper.[9]

  • Equipment: Use disposable spatulas and weigh boats to prevent cross-contamination.[1][3] Have an anti-static gun available to manage electrostatically charged powder.[3][9]

2.2. Weighing Procedure:

  • Place an empty, sealed container on the balance and tare it.

  • Transfer the tared container to the chemical fume hood.

  • Carefully add the this compound powder to the container inside the hood.

  • Securely close the container.

  • Return the closed container to the balance to obtain the final weight.

  • All subsequent manipulations, such as making a solution, must be performed inside the fume hood.[1][10]

2.3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[3][4] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][4]

Disposal Plan

Due to its classification as "very toxic to aquatic life with long lasting effects," this compound must not be disposed of down the drain.[1][2][11]

3.1. Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, bench liners, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".

3.2. Final Disposal:

  • All waste must be disposed of through a certified hazardous waste disposal company.[12][13] Follow all institutional, local, and national regulations for hazardous waste disposal.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₁₈H₁₈D₄O[14]
Molecular Weight 258.39 g/mol [14]
Appearance White to off-white crystalline powder[14][15]
Solubility Soluble in oil and organic solvents like ethanol and DMSO.[11][15][11][15]
CAS Number 1219806-41-3[4][14]

Occupational exposure limits have not been established for this compound.[4]

Visual Workflow Diagrams

The following diagrams illustrate the essential workflows for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal a Procure Smallest Quantity b Designate Area in Fume Hood a->b c Wear Full PPE b->c d Tare Sealed Container c->d Proceed to Handling e Add Powder to Container d->e f Seal and Weigh e->f g Prepare Solution f->g h Wipe Surfaces with Solvent g->h Proceed to Cleanup i Collect Solid Waste h->i j Collect Liquid Waste h->j k Dispose via Certified Vendor i->k j->k

Caption: Safe handling and disposal workflow for this compound.

cluster_ppe Required Personal Protective Equipment cluster_emergency Emergency Response ppe1 Butyl or Neoprene Gloves (Double-Gloved) ppe2 Safety Goggles (Side-Shields) ppe3 Impervious Lab Coat ppe4 Respirator (as needed) em1 Eye Contact: Flush with Water (15 min) em_seek Seek Immediate Medical Attention em1->em_seek em2 Skin Contact: Wash with Soap & Water em2->em_seek em3 Inhalation: Move to Fresh Air em3->em_seek em4 Ingestion: Rinse Mouth, Do NOT Induce Vomiting em4->em_seek

Caption: Mandatory PPE and emergency first aid procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.